Product packaging for Avadomide(Cat. No.:CAS No. 1015474-32-4)

Avadomide

カタログ番号: B1662804
CAS番号: 1015474-32-4
分子量: 286.29 g/mol
InChIキー: RSNPAKAFCAAMBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Avadomide is under investigation in clinical trial NCT02031419 (Novel Combinations of CC-122, CC-223, CC-292, and Rituximab in Diffuse Large B-cell Lymphoma and Follicular Lymphoma).
This compound is a novel, small molecule cereblon-modulating agent with potential antineoplastic, antiangiogenic and immunomodulatory activities. Upon oral administration, this compound binds to and modulates cereblon to promote recruitment of the hematopoietic transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex. This binding results in the ubiquitination and rapid proteasomal degradation of Aiolos and Ikaros and the derepression of interferon (IFN)-stimulated genes, including DDX58 and IRF7, leading to apoptosis of certain tumor cells. Additionally, Aiolos degredation leads to derepression of the IL2 gene, thereby enhancing interleukin-2 production, costimulation of T-lymphocytes and IL-2-induced T-cell proliferation. This compound may also promote the activation of natural killer (NK) cells, potentially enhancing tumor cell killing. Aiolos and Ikaros are transcriptional repressors known to play an important role in normal B- and T-cell function.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N4O3 B1662804 Avadomide CAS No. 1015474-32-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNPAKAFCAAMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015474-32-4
Record name Avadomide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015474324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avadomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14857
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AVADOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DZS29F59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Avadomide's Mechanism of Action in B-Cell Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avadomide (CC-122) is a novel cereblon E3 ligase modulating agent with a dual mechanism of action that includes direct anti-tumor effects and immunomodulatory activities, showing promise in the treatment of B-cell malignancies, particularly relapsed/refractory diffuse large B-cell lymphoma (DLBCL). By binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, this compound induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these neo-substrates leads to a cascade of downstream effects, including the inhibition of malignant B-cell proliferation, induction of apoptosis, and a reprogramming of the tumor microenvironment through the activation of T cells and other immune effector cells. This guide provides an in-depth overview of the molecular mechanisms, key experimental data, and relevant protocols for studying the action of this compound in B-cell malignancies.

Core Mechanism of Action

This compound functions as a "molecular glue," redirecting the CRL4CRBN E3 ubiquitin ligase to new protein targets. The core of its mechanism involves the following key steps:

  • Binding to Cereblon: this compound binds to a specific pocket in the cereblon protein, altering its substrate specificity.[1][2]

  • Recruitment of Neo-substrates: This conformational change induced by this compound binding promotes the recruitment of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4CRBN complex.[1][3]

  • Ubiquitination and Proteasomal Degradation: Once recruited, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome.[3][4]

  • Downstream Anti-Tumor and Immunomodulatory Effects: The degradation of Ikaros and Aiolos, which act as transcriptional repressors, leads to the de-repression of target genes, resulting in both direct cytotoxic effects on malignant B-cells and stimulation of the immune system.[1][4][5]

Avadomide_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound CRL4_CRBN CRL4-CRBN E3 Ligase This compound->CRL4_CRBN Binds to Cereblon Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRL4_CRBN->Ikaros_Aiolos Recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome Ubiquitination & Degradation Anti_Tumor Direct Anti-Tumor Effects - Apoptosis - Proliferation Inhibition Proteasome->Anti_Tumor Immunomodulation Immunomodulatory Effects - T-cell activation - Cytokine production Proteasome->Immunomodulation

Figure 1: Core mechanism of action of this compound.

Downstream Signaling Pathways

The degradation of Ikaros and Aiolos triggers significant changes in gene expression within both malignant B-cells and immune cells.

Direct Anti-Tumor Effects in B-Cells

In B-cell malignancies, Ikaros and Aiolos act as transcriptional repressors of interferon-stimulated genes (ISGs).[4][5] Their degradation by this compound leads to the upregulation of ISGs, such as IRF7 and DDX58, which in turn promotes apoptosis and inhibits the proliferation of malignant B-cells.[3][4] This activity has been observed in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL, suggesting a broader activity compared to earlier generation immunomodulatory drugs like lenalidomide.[2][3]

Avadomide_Anti_Tumor_Pathway This compound This compound Ikaros_Aiolos_Degradation Ikaros/Aiolos Degradation This compound->Ikaros_Aiolos_Degradation ISG_Derepression Interferon-Stimulated Gene (ISG) De-repression (e.g., IRF7, DDX58) Ikaros_Aiolos_Degradation->ISG_Derepression Leads to Apoptosis_Prolif_Inhibition Apoptosis Induction & Proliferation Inhibition in Malignant B-cells ISG_Derepression->Apoptosis_Prolif_Inhibition Results in

Figure 2: Direct anti-tumor signaling pathway of this compound in B-cells.
Immunomodulatory Effects on T-Cells

In T-cells, the degradation of Ikaros and Aiolos leads to the de-repression of genes such as those encoding for interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[3] This results in enhanced T-cell co-stimulation and proliferation, contributing to an anti-tumor immune response.[1] this compound has also been shown to increase the trafficking of T-cells and macrophages to the tumor microenvironment.[1]

Avadomide_Immunomodulatory_Pathway This compound This compound Ikaros_Aiolos_Degradation_Tcell Ikaros/Aiolos Degradation in T-cells This compound->Ikaros_Aiolos_Degradation_Tcell IL2_Derepression IL-2 Gene De-repression Ikaros_Aiolos_Degradation_Tcell->IL2_Derepression Leads to Tcell_Activation T-cell Co-stimulation & Proliferation IL2_Derepression->Tcell_Activation Results in Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Tcell_Activation->Anti_Tumor_Immunity

Figure 3: Immunomodulatory signaling pathway of this compound on T-cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in B-cell malignancies.

Table 1: Preclinical Activity of this compound in B-Cell Lymphoma Cell Lines

Cell Line SubtypeAssayEndpointThis compound ConcentrationResultReference
ABC-DLBCLApoptosis Assay% Apoptotic Cells0.1 - 10 µmol/LDose-dependent increase[4]
GCB-DLBCLApoptosis Assay% Apoptotic Cells0.1 - 10 µmol/LDose-dependent increase[4]
ABC-DLBCLProliferation AssayInhibition (%)1 - 4 mMDose-dependent inhibition[5]
GCB-DLBCLProliferation AssayInhibition (%)1 - 4 mMDose-dependent inhibition[5]

Table 2: Pharmacodynamic Effects of this compound in Patients

Cell TypeBiomarkerTimepointResult (Median Reduction)Reference
CD19+ B cellsAiolos Level5 hours post-dose59%[1]
CD3+ T cellsAiolos Level5 hours post-dose45%[1]

Table 3: Clinical Efficacy of this compound Monotherapy in Relapsed/Refractory DLBCL

Patient PopulationEndpointValueReference
De novo R/R DLBCL (n=84)Overall Response Rate (ORR)29%[1]
De novo R/R DLBCL (n=84)Complete Response (CR)11%[1]
Classifier-Positive DLBCLOverall Response Rate (ORR)44%[1]
Classifier-Positive DLBCLMedian Progression-Free Survival (mPFS)6 months[1]
Classifier-Negative DLBCLOverall Response Rate (ORR)19%[1]
Classifier-Negative DLBCLMedian Progression-Free Survival (mPFS)1.5 months[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cereblon Binding Assay

Objective: To determine the binding affinity of this compound to the cereblon protein.

Principle: A competitive binding assay using a fluorescently labeled ligand (e.g., thalidomide) that binds to cereblon. The displacement of the fluorescent ligand by a test compound (this compound) results in a decrease in the fluorescence signal, which is proportional to the binding affinity of the test compound.

Materials:

  • Recombinant human GST-tagged Cereblon protein

  • Fluorescently labeled thalidomide (e.g., Thalidomide-Red)

  • Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)

  • Assay buffer

  • This compound and other control compounds

  • 96- or 384-well low volume white plates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Dispense the compound dilutions into the wells of the assay plate.

  • Add the GST-tagged Cereblon protein to each well.

  • Prepare a detection mix containing the anti-GST-Europium cryptate antibody and Thalidomide-Red.

  • Add the detection mix to each well.

  • Incubate the plate at room temperature for the recommended time (typically 60 minutes), protected from light.

  • Read the fluorescence resonance energy transfer (FRET) signal on a compatible plate reader.

  • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.

Cereblon_Binding_Assay_Workflow start Start prepare_compounds Prepare this compound Dilutions start->prepare_compounds dispense_compounds Dispense into Plate prepare_compounds->dispense_compounds add_cereblon Add GST-Cereblon dispense_compounds->add_cereblon prepare_detection_mix Prepare Detection Mix (Anti-GST-Eu, Thalidomide-Red) add_cereblon->prepare_detection_mix add_detection_mix Add Detection Mix prepare_detection_mix->add_detection_mix incubate Incubate at RT add_detection_mix->incubate read_fret Read FRET Signal incubate->read_fret calculate_ic50 Calculate IC50 read_fret->calculate_ic50 end End calculate_ic50->end

References

Avadomide: A Deep Dive into a Novel Cereblon E3 Ligase Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a pioneering small molecule therapeutic agent that modulates the activity of the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This modulation induces potent antitumor and immunomodulatory effects, positioning this compound as a promising candidate for the treatment of various hematologic malignancies and solid tumors.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key clinical trial data, detailed experimental protocols for its preclinical evaluation, and visualizations of its core signaling pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound exerts its therapeutic effects by binding to cereblon, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][3] This binding event does not inhibit the ligase but rather alters its substrate specificity. This "molecular glue" mechanism effectively hijacks the cell's natural protein degradation machinery.[4]

Upon binding to the this compound-cereblon complex, specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are recruited.[1][3] These transcription factors are then polyubiquitinated, marking them for degradation by the proteasome.[1][4]

The degradation of Ikaros and Aiolos, which act as transcriptional repressors, leads to a cascade of downstream effects:

  • Direct Anti-Tumor Activity: In malignant B-cells, the degradation of Ikaros and Aiolos leads to the de-repression of interferon-stimulated genes (ISGs), resulting in decreased proliferation and increased apoptosis.[1] This cytotoxic effect has been observed in various lymphoma cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL).[1]

  • Immunomodulatory Effects: In T-cells, the degradation of these transcription factors leads to enhanced T-cell co-stimulation and increased production of interleukin-2 (IL-2).[2][5] This results in the activation and proliferation of T-cells and natural killer (NK) cells, bolstering the body's anti-tumor immune response.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex processes involved in this compound's mechanism and evaluation, the following diagrams have been generated using the DOT language.

Avadomide_Mechanism_of_Action cluster_Cell Tumor Cell cluster_Nucleus Nucleus This compound This compound E3_Ligase CRL4-CRBN E3 Ligase Complex This compound->E3_Ligase Binds to CRBN subunit CRBN Cereblon (CRBN) CRBN->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase ROC1 ROC1 ROC1->E3_Ligase Ub_Ikaros_Aiolos Ubiquitinated Ikaros & Aiolos E3_Ligase->Ub_Ikaros_Aiolos Recruits & Ubiquitinates Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) Ikaros_Aiolos->E3_Ligase ISG_Repression Repression of Interferon-Stimulated Genes Ikaros_Aiolos->ISG_Repression Causes Proteasome Proteasome Ub_Ikaros_Aiolos->Proteasome Degradation Degradation Proteasome->Degradation ISG_Activation Activation of Interferon-Stimulated Genes Degradation->ISG_Activation Leads to Apoptosis Apoptosis ISG_Activation->Apoptosis

This compound's core mechanism of action.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Assays In Vitro & In Vivo Assays Cell_Lines DLBCL Cell Lines (ABC & GCB) Degradation_Assay Ikaros/Aiolos Degradation Assay (Western Blot / Flow Cytometry) Cell_Lines->Degradation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Lines->Apoptosis_Assay Primary_T_Cells Primary Human T-Cells TCell_Activation_Assay T-Cell Activation Assay (IL-2 Production - ELISA) Primary_T_Cells->TCell_Activation_Assay PDX_Model Patient-Derived Xenograft Model Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) PDX_Model->Efficacy_Study Degradation_Assay->Efficacy_Study Informs Apoptosis_Assay->Efficacy_Study Informs TCell_Activation_Assay->Efficacy_Study Informs

A typical experimental workflow for evaluating this compound.

Clinical Trial Data Summary

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, for the treatment of various hematologic malignancies. The following tables summarize key efficacy and safety data from these studies.

Table 1: Efficacy of this compound in Relapsed/Refractory (R/R) Diffuse Large B-Cell Lymphoma (DLBCL)
Clinical TrialTreatmentPatient PopulationOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (mPFS)
NCT01421524 (Phase 1) [1]This compound MonotherapyR/R DLBCL (de novo)29%11%1.5 months (classifier-negative) to 6 months (classifier-positive)
NCT02031419 (Phase 1b) [6]This compound + RituximabR/R DLBCL40.7%Not Reported8.0 months (median Duration of Response)
NCT03283202 (Phase 1/2) [7][8]This compound + R-CHOPNewly Diagnosed High-Risk DLBCL88%79%1-year PFS rate of 80%
Table 2: Safety Profile of this compound (Common Grade ≥3 Treatment-Emergent Adverse Events)
Adverse EventNCT01421524 (Monotherapy)[1]NCT02031419 (with Rituximab)[6]NCT03283202 (with R-CHOP)[7][8]
Neutropenia 51%55.9%54%
Anemia 12%Not Reported20%
Thrombocytopenia Not ReportedNot ReportedNot Reported
Febrile Neutropenia 10%7.4%11%
Infections 24%8.8%Not Reported
Fatigue Not Reported in Grade ≥3Not Reported in Grade ≥3Not Reported in Grade ≥3

Note: Data is compiled from multiple publications reporting on the respective clinical trials. Percentages may vary slightly between reports due to different data cutoff dates and patient populations analyzed.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical studies of this compound and similar Cereblon E3 ligase modulators. These provide a framework for key in vitro and in vivo experiments.

Ikaros and Aiolos Degradation Assay (Western Blot)

Objective: To determine the dose- and time-dependent degradation of Ikaros and Aiolos in cancer cells following this compound treatment.

Materials:

  • DLBCL cell lines (e.g., TMD8, OCI-Ly10)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Proteasome inhibitor (e.g., MG-132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Primary antibodies: anti-Ikaros, anti-Aiolos, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Seed DLBCL cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to acclimate. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for different time points (e.g., 2, 4, 8, 24 hours). For proteasome inhibition control, pre-treat cells with MG-132 (10 µM) for 1 hour before adding this compound.

  • Cell Lysis: Harvest cells by centrifugation and wash with cold PBS. Lyse the cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein samples to equal concentrations and denature by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • DLBCL cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 48 or 72 hours).

  • Cell Harvesting and Staining: Harvest both adherent and floating cells. Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use unstained and single-stained controls for setting compensation and gates.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

T-Cell Co-stimulation and IL-2 Production Assay (ELISA)

Objective: To assess the immunomodulatory effect of this compound on T-cell activation by measuring IL-2 production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • Human IL-2 ELISA kit

  • 96-well plates

Protocol:

  • T-Cell Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic bead separation.

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with PBS.

  • Cell Stimulation: Seed T-cells in the coated plate and add soluble anti-CD28 antibody (e.g., 1 µg/mL). Treat the cells with different concentrations of this compound or vehicle control.

  • Incubation and Supernatant Collection: Incubate the cells for 48-72 hours. Collect the cell culture supernatant by centrifugation.

  • ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of IL-2 in each sample.

DLBCL Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a more clinically relevant in vivo model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID gamma (NSG))

  • Fresh tumor tissue from a DLBCL patient

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Protocol:

  • PDX Establishment: Obtain fresh, sterile tumor tissue from a consenting DLBCL patient. Mechanically and/or enzymatically dissociate the tissue to create a single-cell suspension.[11][12]

  • Implant the tumor cells (typically 1-10 x 10^6 cells) mixed with Matrigel subcutaneously into the flank of immunodeficient mice.[11]

  • Tumor Growth and Passaging: Monitor tumor growth regularly using calipers. Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice for expansion.

  • Efficacy Study: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle control to the respective groups.

  • Monitoring and Endpoint: Measure tumor volume and body weight 2-3 times per week. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Ikaros/Aiolos degradation).

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its dual mechanism of direct anti-tumor activity and potent immunomodulation offers a compelling therapeutic strategy for a range of cancers. The data from clinical trials demonstrate its promising efficacy and manageable safety profile, particularly in DLBCL. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound and other novel cereblon E3 ligase modulators. As our understanding of the intricate biology of the ubiquitin-proteasome system grows, so too will the potential for innovative and highly effective cancer therapies like this compound.

References

Avadomide-Mediated Degradation of Ikaros and Aiolos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avadomide (CC-122) is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] It exhibits potent anti-tumor and immunomodulatory activities by inducing the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for key assays, and a summary of quantitative data related to its activity.

Mechanism of Action

This compound functions as a "molecular glue," bringing together the substrate receptor Cereblon and the neosubstrates Ikaros and Aiolos.[3] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos by the CRL4^CRBN^ E3 ubiquitin ligase complex, marking them for subsequent degradation by the proteasome.[1][4] The degradation of these transcription factors, which are critical for the survival of certain cancer cells, results in downstream anti-proliferative and pro-apoptotic effects.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated degradation and a general experimental workflow for its characterization.

Avadomide_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (CC-122) CRBN Cereblon (CRBN) This compound->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4A CUL4A CUL4A->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase Ikaros Ikaros (IKZF1) E3_Ligase->Ikaros Recruits Aiolos Aiolos (IKZF3) E3_Ligase->Aiolos Recruits Proteasome Proteasome Ikaros->Proteasome Degradation Aiolos->Proteasome Degradation Ub Ubiquitin Ub->Ikaros Polyubiquitination Ub->Aiolos Polyubiquitination Apoptosis Apoptosis Proteasome->Apoptosis Leads to Immunomodulation Immunomodulation Proteasome->Immunomodulation Leads to

Caption: this compound binds to Cereblon, leading to the recruitment and ubiquitination of Ikaros and Aiolos, followed by their proteasomal degradation and subsequent cellular effects.

Experimental_Workflow General Experimental Workflow cluster_assays Experimental Assays cluster_steps Workflow Steps Binding_Assay Cereblon Binding Assay (e.g., TR-FRET, CETSA) Degradation_Assay Protein Degradation Assay (e.g., Western Blot, HiBiT) Binding_Assay->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay (in vitro / in vivo) Degradation_Assay->Ubiquitination_Assay Functional_Assay Functional Assays (e.g., Cell Viability, Apoptosis) Ubiquitination_Assay->Functional_Assay Step1 1. Confirm this compound binds to Cereblon Step1->Binding_Assay Step2 2. Quantify Ikaros/Aiolos Degradation Step2->Degradation_Assay Step3 3. Demonstrate Ubiquitination Step3->Ubiquitination_Assay Step4 4. Assess Downstream Cellular Effects Step4->Functional_Assay

Caption: A typical workflow to characterize this compound's effects, from target engagement to cellular outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Cereblon Binding Affinity of this compound

Assay TypeLigandAffinity (Kd or Ki)Reference
Microscale Thermophoresis (MST)This compoundSlightly increased affinity compared to thalidomide[5]
TR-FRETPomalidomideIC50 = 6.4 nM[6]

Note: Specific Kd or Ki values for this compound were not consistently available in the reviewed literature. The data for pomalidomide is provided for context as a well-characterized Cereblon modulator.

Table 2: Ikaros and Aiolos Degradation by this compound

Assay TypeCell LineTargetDC50 / IC50DmaxTime PointReference
HiBiT Quantitative DegradationHEK293TIKZF10.347 µM80.4%24 h[7]
HiBiT Quantitative DegradationHEK293TIKZF30.248 µM83.1%24 h[7]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cereblon Binding Assays

5.1.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding of this compound to Cereblon in a competitive format.

  • Principle: The assay measures the competition between a fluorescently labeled tracer (e.g., Thalidomide-Red) and the unlabeled test compound (this compound) for binding to a GST-tagged human Cereblon protein. An anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate) is used. When the tracer binds to Cereblon, FRET occurs. This compound displaces the tracer, leading to a decrease in the FRET signal.[8]

  • Materials:

    • GST-tagged human Cereblon protein

    • Thalidomide-Red (or other suitable fluorescent ligand)

    • Anti-GST antibody labeled with Europium cryptate

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5; 150 mM NaCl; 0.002% Brij 35; 1 mM DTT; 0.01% BSA)

    • 384-well low volume white plates

    • TR-FRET compatible plate reader

  • Protocol:

    • Serially dilute this compound in the assay buffer.

    • Dispense the diluted compounds into the 384-well plate.

    • Add the GST-tagged Cereblon protein to each well.

    • Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and Thalidomide-Red to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence and plot the results against the this compound concentration to determine the IC50 value.[6][8]

5.1.2 Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of this compound with Cereblon in a cellular context.

  • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of Cereblon in the presence of this compound indicates direct binding.[9][10]

  • Materials:

    • Cell line expressing Cereblon

    • This compound

    • Cell lysis buffer

    • PCR tubes or plates

    • Thermal cycler

    • Western blot reagents or AlphaScreen detection reagents

  • Protocol:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures in a thermal cycler.

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble Cereblon in the supernatant by Western blot or AlphaScreen.[9]

    • Plot the amount of soluble protein against temperature to generate a melting curve and determine the shift in melting temperature induced by this compound.

Protein Degradation Assays

5.2.1 Western Blot Analysis

This is a standard method to visualize and semi-quantify the degradation of Ikaros and Aiolos.

  • Principle: Cells are treated with this compound, and the total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Ikaros, Aiolos, and a loading control. A decrease in the band intensity for Ikaros and Aiolos indicates degradation.[11]

  • Materials:

    • Cell line of interest

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (or other loading control)

    • Secondary antibody (HRP-conjugated)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with various concentrations of this compound for different time points.

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

    • Quantify the band intensities and normalize to the loading control to determine the extent of degradation.

5.2.2 HiBiT Quantitative Degradation Assay

This is a sensitive and quantitative method to measure protein degradation in live cells.

  • Principle: The target proteins (Ikaros and Aiolos) are endogenously tagged with the small HiBiT peptide. In the presence of the LgBiT protein (added in the lysis buffer), a bright luminescent signal is generated. When the HiBiT-tagged protein is degraded, the luminescent signal decreases, allowing for quantification of degradation.[7]

  • Materials:

    • HEK293T cells stably expressing IKZF1-HiBiT or IKZF3-HiBiT

    • This compound

    • 96-well plates

    • Nano-Glo® HiBiT Lytic Detection System

    • Luminometer

  • Protocol:

    • Plate the HiBiT-tagged cells in a 96-well plate.

    • Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours).

    • Add the Nano-Glo® HiBiT Lytic Reagent to each well.

    • Incubate for a short period to allow cell lysis and the luminescent reaction to stabilize.

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against the this compound concentration to determine the DC50 and Dmax values.[7]

Ubiquitination Assays

5.3.1 In Vivo Ubiquitination Assay

This assay demonstrates the ubiquitination of Ikaros and Aiolos in cells following this compound treatment.

  • Principle: Cells are co-transfected with plasmids expressing tagged versions of the target protein (e.g., V5-tagged Ikaros) and ubiquitin (e.g., His-tagged ubiquitin). After treatment with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins), the target protein is immunoprecipitated, and the extent of ubiquitination is assessed by Western blot using an antibody against the ubiquitin tag.[12]

  • Materials:

    • HEK293T cells

    • Plasmids: pcDNA3-IKZF1-V5 (or Aiolos), pcDNA3-8xHis-Ub

    • Transfection reagent

    • This compound

    • Proteasome inhibitor (e.g., MG132)

    • Immunoprecipitation reagents (e.g., anti-V5 antibody, Protein A/G beads)

    • Western blot reagents (as described above), including an anti-His antibody

  • Protocol:

    • Co-transfect HEK293T cells with the target protein and ubiquitin expression plasmids.

    • After 24-48 hours, treat the cells with this compound and MG132 for a few hours.

    • Lyse the cells and perform immunoprecipitation of the target protein using the anti-V5 antibody.

    • Elute the immunoprecipitated proteins and analyze by Western blot.

    • Probe the Western blot with an anti-His antibody to detect the polyubiquitin chains attached to the target protein. An increase in the high molecular weight smear in the this compound-treated sample indicates increased ubiquitination.[12]

Conclusion

This compound represents a promising therapeutic agent that leverages the cell's own protein disposal machinery to eliminate key cancer-driving transcription factors. The experimental protocols outlined in this guide provide a framework for researchers to investigate the mechanism of action of this compound and similar molecular glue degraders. The quantitative data presented underscores the potency of this compound in inducing the degradation of Ikaros and Aiolos. Further research in this area will continue to refine our understanding of this important class of molecules and their therapeutic potential.

References

Avadomide (CC-122): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avadomide (CC-122) is a novel, orally bioavailable small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This modulation leads to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), resulting in potent anti-proliferative and immunomodulatory effects. Developed by Celgene (now part of Bristol-Myers Squibb), this compound has demonstrated significant preclinical activity and has been evaluated in numerous clinical trials for hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental methodologies and a comprehensive summary of key data.

Discovery and Rationale

This compound was developed as a next-generation Cereblon E3 ligase modulator (CELMoD™), building upon the understanding of the mechanism of action of immunomodulatory drugs (IMiDs®) like thalidomide and lenalidomide.[1] The discovery that CRBN is the direct target of these agents opened the door for the rational design of novel compounds with improved potency and differentiated activity.[2] this compound, a non-phthalimide analog of thalidomide, was designed to bind to Cereblon with high affinity, leading to more efficient and rapid degradation of its neosubstrates, Ikaros and Aiolos.[2][3]

Mechanism of Action

This compound exerts its biological effects by binding to the substrate receptor Cereblon, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros and Aiolos.[2][3]

The degradation of Ikaros and Aiolos, which are critical regulators of lymphocyte development and function, has two major downstream consequences:

  • Direct Anti-proliferative and Pro-apoptotic Effects in Malignant Cells: In hematological cancer cells, particularly those of B-cell origin, the degradation of Ikaros and Aiolos leads to the downregulation of key survival factors, such as interferon regulatory factor 4 (IRF4) and MYC, ultimately inducing cell cycle arrest and apoptosis.[3]

  • Immunomodulatory Effects: In T cells, the degradation of these transcription factors leads to enhanced T-cell activation, proliferation, and increased production of interleukin-2 (IL-2). This T-cell co-stimulation contributes to an enhanced anti-tumor immune response.[2]

Avadomide_Signaling_Pathway cluster_0 Cell cluster_1 Downstream Effects This compound This compound (CC-122) CRBN_Complex CRL4-CRBN E3 Ligase This compound->CRBN_Complex Binds to Cereblon Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN_Complex->Ikaros_Aiolos Recruits Ub Ubiquitin Ikaros_Aiolos->Ub Ubiquitination Proteasome Proteasome Tumor_Cell_Apoptosis Tumor Cell Apoptosis Proteasome->Tumor_Cell_Apoptosis T_Cell_Activation T-Cell Activation & IL-2 Production Proteasome->T_Cell_Activation Ub->Proteasome Degradation

This compound's mechanism of action.

Preclinical Development

In Vitro Studies

This compound demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines.

Cell Line TypeIC50 Range (µM)Reference
Diffuse Large B-cell Lymphoma (DLBCL)0.01 - 1.5[2]
In Vivo Studies

In xenograft models of human DLBCL, this compound treatment resulted in significant tumor growth inhibition. This anti-tumor activity was associated with a marked reduction in Ikaros and Aiolos protein levels within the tumor tissue.[2]

Clinical Development

This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents, across a variety of hematological malignancies and solid tumors.

Phase I First-in-Human Study (NCT01421524)

This study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[4]

Patient Demographics and Baseline Characteristics (N=34)

CharacteristicValue
Median Age (years)57 (range, 31-78)
Male50%
ECOG Performance Status 0/138% / 62%

Key Safety Findings (Treatment-Emergent Adverse Events ≥15%)

Adverse EventAny GradeGrade ≥3
Fatigue44%-
Neutropenia29%-
Diarrhea15%-

Pharmacokinetics

This compound demonstrated favorable pharmacokinetic properties with rapid absorption. A dose-dependent degradation of Aiolos in peripheral B and T cells was observed within 5 hours of the first dose, starting at the 0.5 mg dose level.[4]

Efficacy

Objective responses were observed in 3 out of 5 patients with NHL, including one complete response.[4]

Phase I/II Study in Newly Diagnosed DLBCL (NCT03283202)

This study evaluated this compound in combination with R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) in patients with newly diagnosed high-risk DLBCL.[3]

Efficacy Results (N=34)

EndpointValue
Overall Response Rate (ORR)88%
Complete Response (CR) Rate79%
1-Year Progression-Free Survival (PFS)80%
Phase Ib Study in Relapsed/Refractory DLBCL and Follicular Lymphoma (CC-122-DLBCL-001)

This study investigated this compound in combination with rituximab in patients with relapsed or refractory DLBCL and follicular lymphoma.[5]

Efficacy Results

IndicationOverall Response Rate (ORR)Median Duration of Response (mDOR)
DLBCL (N=27)40.7%8.0 months
Follicular Lymphoma (N=41)80.5%27.6 months

Experimental Protocols

Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a competitive binding assay used to determine the affinity of a compound for Cereblon.

HTRF_Cereblon_Binding_Assay_Workflow cluster_0 Assay Components cluster_1 Assay Principle Compound Test Compound (e.g., this compound) Mix Mix Components in Assay Plate Compound->Mix Tracer Fluorescently Labeled Cereblon Ligand Tracer->Mix CRBN_Ab GST-tagged Cereblon & Cryptate-labeled anti-GST Ab CRBN_Ab->Mix Incubate Incubate Mix->Incubate Read Read HTRF Signal Incubate->Read

HTRF Cereblon Binding Assay Workflow.

Methodology:

  • Plate Preparation: Dispense the test compound (e.g., this compound) at various concentrations into a low-volume 384-well plate.

  • Reagent Addition: Add a pre-mixed solution of GST-tagged human Cereblon protein and a fluorescently labeled Cereblon ligand (e.g., Thalidomide-Red).

  • Detection Reagent Addition: Add a solution containing an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is used to determine the degree of binding.

Ikaros and Aiolos Degradation Assay (Western Blot)

This assay is used to quantify the levels of Ikaros and Aiolos proteins in cells following treatment with a test compound.

Western_Blot_Workflow Start Treat Cells with This compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Ikaros/Aiolos) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent/Fluorescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Western Blot Workflow for Protein Degradation.

Methodology:

  • Cell Culture and Treatment: Culture the desired cell line (e.g., DLBCL cells) and treat with various concentrations of this compound for a specified time course.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control to determine the extent of degradation.

Conclusion

This compound (CC-122) represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of Ikaros and Aiolos translates into a dual mechanism of action, combining direct anti-tumor effects with immune system activation. The robust preclinical data and promising clinical trial results in various hematological malignancies underscore the potential of this compound as a valuable therapeutic option. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile in a broader range of cancers and in combination with other anti-cancer agents. This technical guide provides a comprehensive resource for researchers and clinicians interested in the science and clinical application of this novel Cereblon E3 ligase modulator.

References

Preclinical Antitumor Activity of Avadomide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a novel, orally active small molecule that belongs to the class of Cereblon E3 ligase modulators (CELMoDs). It exhibits a dual mechanism of action, comprising direct antitumor effects on cancer cells and potent immunomodulatory activities. This technical guide provides an in-depth overview of the preclinical antitumor activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and the underlying signaling pathways. The information is curated to be a valuable resource for researchers and professionals involved in oncology drug development.

Mechanism of Action

This compound exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the E3 ligase activity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]

The degradation of these transcriptional repressors in cancer cells and immune cells results in two distinct but complementary antitumor effects:

  • Direct Antitumor Activity: In hematologic malignancies such as Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-repression of interferon-stimulated genes (ISGs), including IRF7 and DDX58. This, in turn, triggers apoptosis in malignant B-cells.[3] this compound has demonstrated antiproliferative activity in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[1]

  • Immunomodulatory Effects: In T-cells, the degradation of Ikaros and Aiolos relieves the transcriptional repression of the Interleukin-2 (IL-2) gene, leading to increased IL-2 production. This enhances T-cell and Natural Killer (NK) cell activation and proliferation, thereby boosting the anti-tumor immune response.[4] this compound has also been shown to induce Type I and II interferon signaling in T-cells, further contributing to their activation.[4][5][6] Additionally, this compound can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and contributes to their survival and proliferation.[7][8]

Quantitative Preclinical Efficacy Data

The preclinical antitumor activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

In Vitro Antiproliferative Activity
Cell Line SubtypeCancer TypeIC50 (µM)Reference
ABCDiffuse Large B-cell Lymphoma (DLBCL)0.01 - 1.5[9]
GCBDiffuse Large B-cell Lymphoma (DLBCL)0.01 - 1.5[9]
In Vitro Immunomodulatory Activity
AssayCell TypeEC50Reference
IL-2 SecretionHuman T-cells36 nM[4]
In Vivo Antitumor Efficacy
Cancer ModelTreatmentTumor Growth Inhibition (TGI)Reference
DLBCL XenograftThis compound Monotherapy28%[10]
DLBCL XenograftThis compound + Rituximab55%[10]
In Vivo Pharmacodynamic Activity
Cancer ModelBiomarkerEffectTime PointReference
DLBCL XenograftIkaros Expression in Tumor69% Reduction6 hours post-administration[9]
DLBCL XenograftAiolos Expression in Tumor94% Reduction6 hours post-administration[9]

Key Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the preclinical antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the antiproliferative effect of this compound on cancer cell lines.

  • Cell Plating: Seed cancer cells (e.g., DLBCL cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Western Blot for Ikaros and Aiolos Degradation

This technique is used to confirm the mechanism of action of this compound by detecting the degradation of its target proteins.

  • Cell Treatment: Treat cancer cells or immune cells with this compound at various concentrations and for different time points.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of Ikaros and Aiolos degradation relative to the loading control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., DLBCL cell lines) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, this compound monotherapy, and potentially combination therapies. Administer this compound orally at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

This compound's Core Mechanism of Action

Avadomide_Mechanism cluster_0 Cellular Environment This compound This compound CRBN CRBN This compound->CRBN binds CRL4 CRL4 CRBN->CRL4 part of Ikaros_Aiolos Ikaros / Aiolos CRL4->Ikaros_Aiolos recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome targeted to Ub Ubiquitin Ub->Ikaros_Aiolos ubiquitinates Degradation Degradation Proteasome->Degradation

This compound binds to CRBN, leading to the ubiquitination and proteasomal degradation of Ikaros and Aiolos.
Downstream Effects of Ikaros/Aiolos Degradation

Downstream_Effects cluster_1 Hematologic Cancer Cell cluster_2 T-Cell Ikaros_Aiolos_Degradation_B Ikaros/Aiolos Degradation ISG_repression Repression of ISGs (IRF7, DDX58) Ikaros_Aiolos_Degradation_B->ISG_repression relieves Apoptosis_B Apoptosis ISG_repression->Apoptosis_B leads to Ikaros_Aiolos_Degradation_T Ikaros/Aiolos Degradation IL2_repression Repression of IL-2 Ikaros_Aiolos_Degradation_T->IL2_repression relieves IL2_Production IL-2 Production IL2_repression->IL2_Production increases T_Cell_Activation T-Cell Activation & Proliferation IL2_Production->T_Cell_Activation

Degradation of Ikaros and Aiolos leads to apoptosis in cancer cells and activation of T-cells.
This compound's Modulation of NF-κB and Interferon Pathways

Signaling_Pathways cluster_3 NF-κB Pathway cluster_4 Interferon Signaling This compound This compound NFkB_Activation NF-κB Activation This compound->NFkB_Activation inhibits Ikaros_Aiolos_Degradation Ikaros/Aiolos Degradation This compound->Ikaros_Aiolos_Degradation Cell_Survival Tumor Cell Survival & Proliferation NFkB_Activation->Cell_Survival promotes ISG_Activation Interferon-Stimulated Gene (ISG) Activation Ikaros_Aiolos_Degradation->ISG_Activation leads to Antitumor_Immunity Enhanced Antitumor Immunity ISG_Activation->Antitumor_Immunity

This compound inhibits the pro-survival NF-κB pathway and activates the antitumor interferon signaling pathway.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent antitumor agent with a multifaceted mechanism of action. By inducing the degradation of Ikaros and Aiolos, this compound simultaneously exerts direct cytotoxic effects on hematologic cancer cells and enhances the body's immune response against tumors. The quantitative efficacy data and the well-defined mechanism of action provide a strong rationale for its continued clinical development in various oncological indications. This technical guide serves as a comprehensive resource for understanding the fundamental preclinical science that underpins the therapeutic potential of this compound.

References

Avadomide's Molecular Landscape Beyond Cereblon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avadomide (CC-122), a novel cereblon-modulating agent, has demonstrated significant therapeutic potential in hematological malignancies. While its primary mechanism of action is widely recognized to be the binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, a growing body of evidence reveals a more complex molecular landscape. This guide provides a detailed exploration of the molecular targets of this compound that extend beyond its initial interaction with Cereblon, focusing on the neosubstrates recruited for degradation and the subsequent impact on key signaling pathways.

Executive Summary

This compound's therapeutic efficacy is not solely dependent on its binding to Cereblon but is intricately linked to the subsequent recruitment and degradation of specific neosubstrates. Beyond the well-established targets Ikaros (IKZF1) and Aiolos (IKZF3), recent proteomic studies have identified ZMYM2 (Zinc finger MYM-type containing 2) and its oncogenic fusion proteins as novel substrates. The degradation of these proteins, along with the canonical targets, triggers a cascade of downstream effects, including the modulation of the interferon signaling pathway and the activation of anti-tumor immune responses. This guide will delve into the experimental validation of these targets, present available quantitative data, and detail the methodologies employed in their discovery and characterization.

Identified Molecular Targets and Downstream Effects

The primary mechanism of this compound's action beyond its direct binding to Cereblon is the induced degradation of specific proteins, known as neosubstrates.

Table 1: this compound-Induced Neosubstrate Degradation Beyond Ikaros and Aiolos
TargetDescriptionConsequence of DegradationKey Experimental Validation
ZMYM2 (ZNF198) A transcription factor involved in chromatin-mediated transcriptional repression.Potential therapeutic effect in malignancies with ZMYM2 dysregulation.Proteomics (LC/MS-MS), Immunoblotting, Co-immunoprecipitation, Ubiquitination Assays.[1][2][3]
ZMYM2-FGFR1 & ZMYM2-FLT3 Oncogenic fusion proteins found in aggressive hematologic malignancies.Inhibition of oncogenic signaling pathways driven by these fusion proteins.[1][3]Immunoblotting, Cell Viability Assays.[1]

The degradation of these neosubstrates, in concert with the degradation of Ikaros and Aiolos, leads to profound changes in cellular signaling and the tumor microenvironment.

Table 2: Key Signaling Pathways and Cellular Processes Modulated by this compound
Pathway/ProcessDescriptionKey Downstream Effects
Interferon Signaling Degradation of Ikaros and Aiolos leads to the derepression of interferon-stimulated genes (ISGs).[4][5][6][7][8]- Upregulation of antiviral and anti-proliferative genes.- Enhanced tumor cell apoptosis.[4][6][7][8]
T-cell and NK-cell Activation Degradation of Aiolos in T-cells increases Interleukin-2 (IL-2) production.[6][7][8]- Increased T-cell and Natural Killer (NK) cell proliferation and activation.[6][7][8][9]- Enhanced anti-tumor immunity.[5][9]
Jak-Stat Pathway Degradation of ZMYM2-FGFR1 fusion protein leads to reduced STAT1 and STAT5 phosphorylation.[1]- Inhibition of downstream signaling required for tumor cell survival and proliferation.

Experimental Protocols

The identification and validation of this compound's non-cereblon targets have been achieved through a combination of cutting-edge and standard laboratory techniques.

Protocol 1: Proteomic Identification of Neosubstrates

Objective: To identify proteins that are degraded upon this compound treatment in an unbiased, proteome-wide manner.

Methodology: Liquid Chromatography/Tandem Mass Spectrometry (LC/MS-MS) with Tandem Mass Tag (TMT) Labeling

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., Hep3B hepatocellular carcinoma cells) to 70-80% confluency.[1]

    • Treat cells with this compound at a specified concentration (e.g., 10 µmol/L) or vehicle control (DMSO) for a defined period (e.g., 12 hours).[1]

  • Cell Lysis and Protein Extraction:

    • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Protein Digestion and TMT Labeling:

    • Reduce, alkylate, and digest protein extracts with trypsin to generate peptides.

    • Label the resulting peptides from each condition with distinct TMT isobaric tags. This allows for multiplexing of samples in a single MS run.

  • LC/MS-MS Analysis:

    • Combine the labeled peptide samples and analyze them using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of each peptide across the different treatment conditions.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly decreased abundance in the this compound-treated samples compared to the control. These are potential neosubstrates.

Protocol 2: Validation of ZMYM2 Degradation and CRBN Interaction

Objective: To confirm the this compound-induced degradation of ZMYM2 and its interaction with CRBN.

Methodology: Immunoblotting and Co-immunoprecipitation

A. Immunoblotting:

  • Sample Preparation: Treat cells with this compound as described in Protocol 1. Prepare cell lysates and quantify protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ZMYM2. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. A decrease in the intensity of the ZMYM2 band in this compound-treated samples confirms its degradation.

B. Co-immunoprecipitation:

  • Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against ZMYM2 (or a V5-tag if ZMYM2 is overexpressed with a tag) to pull down ZMYM2 and its interacting proteins.[1]

    • Use protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Immunoblot Analysis: Analyze the eluted proteins by immunoblotting using an antibody against CRBN. The presence of a CRBN band only in the immunoprecipitate from this compound-treated cells demonstrates the drug-dependent interaction between ZMYM2 and CRBN.[1]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Avadomide_Mechanism cluster_drug This compound Action cluster_complex CRL4-CRBN E3 Ligase Complex cluster_substrates Neosubstrates cluster_downstream Downstream Effects This compound This compound CRBN Cereblon (CRBN) This compound->CRBN Binds CUL4 CUL4-RBX1-DDB1 IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) CRBN->IKZF1_3 Recruits ZMYM2 ZMYM2 (and fusions) CRBN->ZMYM2 Recruits Degradation Proteasomal Degradation IKZF1_3->Degradation Ubiquitination ZMYM2->Degradation Ubiquitination IFN_pathway Interferon Signaling ↑ Degradation->IFN_pathway Immune_activation T-cell/NK-cell Activation ↑ Degradation->Immune_activation Oncogenic_signaling Oncogenic Signaling ↓ (ZMYM2 fusions) Degradation->Oncogenic_signaling Tumor_apoptosis Tumor Cell Apoptosis ↑ IFN_pathway->Tumor_apoptosis Immune_activation->Tumor_apoptosis

Caption: this compound's mechanism of action beyond Cereblon binding.

Proteomics_Workflow start Cell Culture & Treatment (this compound vs. Vehicle) lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling TMT Labeling digestion->labeling lcms LC/MS-MS Analysis labeling->lcms analysis Data Analysis & Protein Quantification lcms->analysis result Identification of Degraded Proteins (Neosubstrates) analysis->result

Caption: Experimental workflow for proteomic identification of neosubstrates.

CoIP_Workflow start Cell Treatment with this compound lysis Non-denaturing Cell Lysis start->lysis ip Immunoprecipitation with anti-ZMYM2 Antibody lysis->ip wash Wash to Remove Non-specific Binders ip->wash elution Elution of Bound Proteins wash->elution wb Immunoblot for CRBN elution->wb result Detection of this compound-dependent ZMYM2-CRBN Interaction wb->result

Caption: Workflow for validating ZMYM2-CRBN interaction via Co-IP.

Conclusion

The molecular landscape of this compound's activity is more intricate than a simple interaction with Cereblon. The identification of ZMYM2 and its oncogenic fusions as neosubstrates expands the therapeutic potential of this compound to a broader range of hematologic malignancies. Furthermore, the profound immunomodulatory effects and the induction of interferon signaling, which are consequences of neosubstrate degradation, are critical components of its anti-cancer activity. A deeper understanding of these non-cereblon-binding targets and their downstream pathways will be crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient response. This guide provides a foundational understanding for researchers and clinicians working to harness the full potential of this promising therapeutic agent.

References

The Pharmacodynamics of Avadomide: A Deep Dive into Early Phase Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avadomide (CC-122) is a novel, orally active small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This modulation results in potent antitumor and immunomodulatory effects, which have been explored in several early-phase clinical trials for advanced malignancies.[3][4] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound as observed in these initial clinical investigations, with a focus on its mechanism of action, biomarker modulation, and the experimental protocols used for its evaluation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound's primary mechanism of action involves binding to CRBN, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN).[5][6] This binding event allosterically modifies the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[2][7][8]

The degradation of Ikaros and Aiolos has a dual effect:

  • Direct Cell-Autonomous Activity: In malignant B-cells, the loss of these transcription factors leads to decreased proliferation and increased apoptosis.[1][7] This activity has been observed in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[5][7]

  • Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells and Natural Killer (NK) cells results in co-stimulatory effects.[7] Specifically, the degradation of Aiolos derepresses the promoter for Interleukin-2 (IL-2), leading to enhanced IL-2 production and subsequent T-cell proliferation and activation.[2][3]

This dual mechanism of action, targeting both the tumor cells directly and enhancing the anti-tumor immune response, forms the basis of this compound's therapeutic potential.

Avadomide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_outcomes Cellular Outcomes CRBN Cereblon (CRBN) CUL4 Cullin-4 Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits DDB1 DDB1 ROC1 ROC1 This compound This compound (CC-122) This compound->CRBN Binds to Proteasome Proteasome Ikaros_Aiolos->Proteasome Degradation Ubiquitin Ubiquitin Ubiquitin->Ikaros_Aiolos Ubiquitination B_Cell_Apoptosis Malignant B-Cell Apoptosis & Decreased Proliferation Proteasome->B_Cell_Apoptosis Leads to T_Cell_Activation T-Cell & NK-Cell Activation & Proliferation Proteasome->T_Cell_Activation Leads to

Caption: this compound's mechanism of action.

Pharmacodynamic Biomarkers in Early Phase Trials

A key aspect of the early phase trials of this compound has been the identification and validation of pharmacodynamic biomarkers to confirm target engagement and understand the biological activity of the drug.

Aiolos and Ikaros Degradation

The degradation of Aiolos and Ikaros has been consistently utilized as a primary pharmacodynamic marker of this compound activity.[3][8] In the first-in-human phase I study (NCT01421524), a dose-dependent degradation of Aiolos in peripheral B and T cells was observed within 5 hours of the first dose, starting at the 0.5 mg dose level.[3][9]

In a study involving patients with relapsed/refractory DLBCL, analysis of peripheral blood samples collected 5 hours after the first dose of this compound on Cycle 1, Day 1, revealed a median reduction of 59% in Aiolos levels in CD19+ B cells and 45% in CD3+ T cells compared to pre-dose levels.[7]

Biomarker Cell Type Median Reduction Timepoint Reference
AiolosCD19+ B cells59%5 hours post-C1D1 dose[7]
AiolosCD3+ T cells45%5 hours post-C1D1 dose[7]
Aiolos & IkarosNot Specified25% to 50%Not Specified[5][8]
Gene Expression Profiling

Beyond protein degradation, gene expression profiling has been employed to understand the downstream consequences of this compound treatment. A novel tumor microenvironment gene expression classifier was developed to identify patients more likely to respond to this compound.[7] In patients with relapsed/refractory DLBCL, those with a "classifier-positive" status, indicating high immune cell infiltration, demonstrated a significantly better overall response rate (ORR) and median progression-free survival (mPFS) compared to classifier-negative patients.[7]

Patient Subgroup Overall Response Rate (ORR) Median Progression-Free Survival (mPFS) Reference
Classifier-Positive DLBCL44%6 months[7]
Classifier-Negative DLBCL19%1.5 months[7]

Clinical Efficacy in Early Phase Trials

The pharmacodynamic effects of this compound have translated into promising clinical activity in various hematological malignancies.

Trial Identifier Patient Population Treatment Key Efficacy Endpoints
NCT01421524Relapsed/Refractory DLBCLThis compound MonotherapyORR: 29% (11% Complete Response)[7]
NCT01421524Advanced Solid Tumors, NHL, Multiple MyelomaThis compound Monotherapy (Dose Escalation)3 objective responses in 5 NHL patients (1 CR, 2 PR)[3][9]
NCT03283202Newly Diagnosed High-Risk DLBCLThis compound + R-CHOPORR: 88% (79% Complete Response)[10]
CC-122-DLBCL-001Relapsed/Refractory DLBCL and Follicular LymphomaThis compound + RituximabDLBCL ORR: 40.7%; FL ORR: 80.5%[6]

Experimental Protocols

The assessment of this compound's pharmacodynamics in these trials relied on several key experimental methodologies.

Flow Cytometry for Aiolos and Ikaros Quantification

Objective: To quantify the protein levels of Aiolos and Ikaros in peripheral blood mononuclear cells (PBMCs).

General Protocol:

  • Sample Collection: Whole blood samples are collected from patients at pre-dose and various post-dose time points.

  • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Surface Staining: Cells are stained with fluorescently conjugated antibodies against cell surface markers to identify specific cell populations (e.g., CD3 for T-cells, CD19 for B-cells).

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular access for antibodies.

  • Intracellular Staining: Permeabilized cells are stained with fluorescently conjugated antibodies specific for Aiolos and Ikaros.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the fluorescence intensity of the Aiolos and Ikaros antibodies within the gated cell populations.

  • Data Analysis: The mean fluorescence intensity (MFI) is calculated for each cell population at each time point, and the percentage reduction from baseline is determined.

Flow_Cytometry_Workflow Start Patient Blood Sample (Pre- and Post-Dose) PBMC_Isolation PBMC Isolation (Density Gradient) Start->PBMC_Isolation Surface_Staining Surface Marker Staining (e.g., CD3, CD19) PBMC_Isolation->Surface_Staining Fix_Perm Fixation & Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Staining (Anti-Aiolos/Ikaros) Fix_Perm->Intracellular_Staining Acquisition Flow Cytometry Data Acquisition Intracellular_Staining->Acquisition Analysis Data Analysis (% Reduction from Baseline) Acquisition->Analysis

Caption: Workflow for Aiolos/Ikaros quantification.
Gene Expression Profiling via NanoString

Objective: To assess the expression of a predefined set of genes in tumor biopsy samples to determine the tumor microenvironment classifier status.

General Protocol:

  • Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy specimens are obtained from patients prior to treatment initiation.

  • RNA Extraction: Total RNA is extracted from the FFPE tissue sections.

  • NanoString nCounter Assay: The extracted RNA is hybridized with a custom gene expression codeset containing probes for the classifier genes. The nCounter system then quantifies the abundance of each target mRNA molecule.

  • Data Analysis: The raw gene expression data is normalized, and a proprietary algorithm is applied to classify each tumor as either "classifier-positive" or "classifier-negative."

Logical Relationships in this compound's Pharmacodynamics

The interplay between this compound's dose, its pharmacodynamic effects, and the resulting clinical response can be visualized as a logical progression.

Logical_Relationship Dose This compound Dosing Regimen (e.g., 3 mg daily) Target_Engagement Target Engagement: Binding to Cereblon Dose->Target_Engagement PD_Effect Pharmacodynamic Effect: Ikaros/Aiolos Degradation Target_Engagement->PD_Effect Downstream_Effects Downstream Cellular Effects: - B-Cell Apoptosis - T-Cell Activation PD_Effect->Downstream_Effects Clinical_Response Clinical Response: - Tumor Regression - Improved PFS/ORR Downstream_Effects->Clinical_Response

Caption: this compound dose to clinical response.

Conclusion

The early phase trials of this compound have successfully established its mechanism of action and identified robust pharmacodynamic biomarkers. The degradation of Aiolos and Ikaros serves as a reliable indicator of target engagement, and gene expression profiling of the tumor microenvironment shows promise for patient selection. These pharmacodynamic findings are strongly correlated with the encouraging clinical activity observed in patients with hematological malignancies. Further investigation in later-phase trials will continue to build upon this solid foundation to fully define the therapeutic role of this compound.

References

Methodological & Application

Application Notes and Protocols for Avadomide (CC-122) in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of avadomide (CC-122), a novel cereblon E3 ligase modulating agent. The protocols detailed below are based on established methodologies from preclinical studies and are intended to guide researchers in the investigation of this compound's therapeutic potential in hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).

Mechanism of Action

This compound exerts its potent antitumor and immunomodulatory effects by binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3] This binding event selectively recruits the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.[1][2][3] The degradation of these transcription factors leads to two primary downstream effects:

  • Direct Cell-Autonomous Antitumor Activity: In malignant B-cells, the degradation of Ikaros and Aiolos results in decreased proliferation and increased apoptosis.[1][2] this compound has demonstrated activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL.[1][4]

  • Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells and Natural Killer (NK) cells leads to enhanced immune function, including increased production of Interleukin-2 (IL-2) and overall T-cell and NK-cell costimulation.[1]

Data Presentation

In Vitro Efficacy of this compound in DLBCL Cell Lines
Cell Line SubtypeCell LineIC50 (µM)Reference
ABC-DLBCL TMD80.01 - 1.5[5]
OCI-Ly100.01 - 1.5[5]
U29320.01 - 1.5[5]
HBL-10.01 - 1.5[5]
GCB-DLBCL SU-DHL-40.01 - 1.5[5]
Karpas 4220.01 - 1.5[5]
OCI-Ly10.01 - 1.5[5]

Note: A specific IC50 value for each cell line was not available in the search results; however, the referenced study indicates that the IC50 values for the listed cell lines fall within the 0.01-1.5µM range.

In Vivo Efficacy of this compound in DLBCL Xenograft Model
Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
GCB-DLBCL (SU-DHL-4) This compoundNot SpecifiedSignificant reduction in tumor growth[5][6]
ABC-DLBCL (TMD8) This compoundNot SpecifiedSignificant reduction in tumor growth[5][6]

Note: Specific dosing (mg/kg) and quantitative tumor growth inhibition percentages were not detailed in the provided search results.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in DLBCL cell lines.

Materials:

  • DLBCL cell lines (e.g., TMD8, SU-DHL-4)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (CC-122)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Culture DLBCL cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., a range from 0.001 to 10 µM).

  • Seed the DLBCL cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C.

  • Allow the plates to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the cell viability reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo DLBCL Xenograft Model

This protocol outlines the establishment of a subcutaneous DLBCL xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old

  • DLBCL cell line (e.g., SU-DHL-4)

  • Matrigel®

  • This compound (CC-122)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal housing facility compliant with institutional guidelines

Procedure:

  • Harvest DLBCL cells during the exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Prepare this compound in the vehicle for oral administration.

  • Administer this compound or vehicle to the respective groups via oral gavage. Note: The optimal dose and schedule should be determined empirically. Based on clinical trial data, intermittent dosing schedules (e.g., 5 days on/2 days off) have been shown to be effective.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Ikaros/Aiolos degradation).

Western Blot for Ikaros and Aiolos Degradation

This protocol is for the detection of Ikaros and Aiolos protein levels in DLBCL cells following treatment with this compound.

Materials:

  • DLBCL cells treated with this compound (as described in the in vitro viability assay)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-Ikaros (e.g., Santa Cruz Biotechnology)

    • Mouse anti-Aiolos (e.g., Santa Cruz Biotechnology)

    • Anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Ikaros, Aiolos, and β-actin overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • A reduction in the intensity of the Ikaros and Aiolos bands in the this compound-treated samples relative to the control indicates protein degradation.

IL-2 ELISA for T-Cell Activation

This protocol measures the secretion of IL-2 from primary human T-cells to assess the immunomodulatory activity of this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • T-cell isolation kit

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 antibody (for T-cell stimulation)

  • This compound (CC-122)

  • Human IL-2 ELISA kit

  • Microplate reader

Procedure:

  • Isolate primary human T-cells from PBMCs using a negative selection kit.

  • Plate the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM).

  • Stimulate the T-cells with a suboptimal concentration of plate-bound anti-CD3 antibody.

  • Incubate the plate for 48 hours at 37°C.

  • Collect the cell culture supernatants.

  • Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the supernatants and IL-2 standards to a pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-2 in the supernatants by comparison to the standard curve. An increase in IL-2 concentration in the this compound-treated wells indicates T-cell activation. A preclinical study reported an IL-2 half-maximal effective concentration (EC50) of 36 nmol/L for this compound in T-cells from healthy donors.

Visualizations

Avadomide_Mechanism_of_Action cluster_0 This compound Action cluster_1 CRL4-CRBN E3 Ligase Complex cluster_2 Substrate Proteins cluster_3 Cellular Outcomes This compound This compound (CC-122) CRBN Cereblon (CRBN) This compound->CRBN binds CUL4 Cullin 4 Ikaros Ikaros (IKZF1) CRBN->Ikaros recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos recruits Degradation Ubiquitination & Proteasomal Degradation Ikaros->Degradation Aiolos->Degradation Apoptosis Apoptosis & Decreased Proliferation (Malignant B-cells) Degradation->Apoptosis leads to Immune_Activation T-cell/NK-cell Costimulation (e.g., ↑ IL-2) Degradation->Immune_Activation leads to

Caption: this compound's mechanism of action.

In_Vitro_Workflow cluster_assays Endpoint Assays start Start culture_cells Culture DLBCL Cell Lines start->culture_cells treat_cells Treat with this compound (Dose-Response) culture_cells->treat_cells viability_assay Cell Viability Assay (72h) treat_cells->viability_assay western_blot Western Blot (24h) treat_cells->western_blot t_cell_assay T-cell Activation (IL-2 ELISA, 48h) treat_cells->t_cell_assay analyze_viability Calculate IC50 viability_assay->analyze_viability analyze_wb Assess Ikaros/Aiolos Degradation western_blot->analyze_wb analyze_elisa Quantify IL-2 Secretion t_cell_assay->analyze_elisa In_Vivo_Workflow start Start implant_cells Implant DLBCL Cells into Immunodeficient Mice start->implant_cells tumor_growth Monitor Tumor Growth implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_mice Treat with this compound (Oral Gavage) randomize->treat_mice monitor_tumors Measure Tumor Volume and Body Weight treat_mice->monitor_tumors repeatedly endpoint Endpoint Analysis: Tumor Growth Inhibition, Biomarker Assessment monitor_tumors->endpoint

References

Application Notes and Protocols for Measuring Avadomide (CC-122) In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a novel, orally active small molecule that functions as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, this compound alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][3] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain hematologic cancer cells.[4][5] This targeted protein degradation results in potent anti-proliferative, anti-angiogenic, and immunomodulatory activities, making this compound a promising therapeutic agent for malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma.[1][6][7]

These application notes provide a comprehensive overview of the essential in vitro assays required to characterize the biochemical and cellular activity of this compound. Detailed protocols for key methodologies are included to guide researchers in accurately assessing its mechanism of action and therapeutic potential.

Mechanism of Action: this compound-Induced Protein Degradation

This compound exerts its effects by hijacking the cellular ubiquitin-proteasome system. It acts as a "molecular glue," bringing together the CRBN E3 ligase complex and neosubstrates like Ikaros and Aiolos.[1][4] This induced proximity facilitates the transfer of ubiquitin chains to the target protein, marking it for degradation by the proteasome. The degradation of these transcription factors leads to downstream anti-tumor effects, including apoptosis of malignant B-cells and co-stimulation of T-cells via increased Interleukin-2 (IL-2) production.[1][3]

Avadomide_Pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex cluster_ternary Ternary Complex Formation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Ternary CRBN-Avadomide-Substrate Complex CRBN->Ternary This compound This compound (CC-122) This compound->CRBN Binds Neosubstrate Neosubstrate (Ikaros/Aiolos) Neosubstrate->Ternary Recruitment Ubiquitination Ubiquitination Ternary->Ubiquitination Polyubiquitination (K48-linked) Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Proteasome->Degradation Degrades Substrate Downstream Downstream Effects (e.g., Apoptosis, T-cell activation) Degradation->Downstream Leads to

Caption: this compound Signaling Pathway.

Key In Vitro Assays & Data Summary

A multi-faceted approach is necessary to fully characterize this compound's in vitro activity, spanning from direct target engagement to cellular consequences.

Biochemical Assays: Target Engagement with Cereblon

These assays confirm the direct binding of this compound to its primary target, CRBN.

  • Principle: Competitive binding assays measure the ability of this compound to displace a known, often fluorescently-labeled, CRBN ligand. Techniques like Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) are commonly used.[8][9][10]

  • Endpoint: Determination of binding affinity constants such as Kd, Ki, or IC₅₀.

Cellular Assays: Protein Degradation & Ubiquitination

These assays verify this compound's primary mechanism of action: the degradation of neosubstrates.

  • Protein Degradation: Measures the reduction in Ikaros (IKZF1) and Aiolos (IKZF3) levels in cells upon this compound treatment. Western blotting is the gold standard, while flow cytometry is useful for high-throughput analysis in specific cell populations (e.g., B and T cells).[1][3] Unbiased proteomics can identify novel neosubstrates.[11]

  • Ubiquitination Assays: Confirm that degradation is mediated by the ubiquitin-proteasome system. This can be shown through co-immunoprecipitation of the target protein followed by immunoblotting for K48-linked polyubiquitin chains, or through in vitro ubiquitination reactions with recombinant enzymes.[11][12]

Cellular Assays: Anti-Proliferative and Immunomodulatory Effects

These assays measure the functional consequences of neosubstrate degradation.

  • Cell Viability/Proliferation: Determines the anti-cancer efficacy of this compound in relevant cell lines, such as DLBCL. Standard methods include MTS, WST-1, or ATP-based luminescence assays (e.g., CellTiter-Glo).[6][13][14]

  • Immunomodulatory Activity: Measures the effect on immune cells. A key assay is the quantification of IL-2 production from T-cells following stimulation, as Aiolos degradation derepresses the IL2 gene.[1][3]

Summary of Quantitative In Vitro Data for this compound
Assay TypeParameterCell Line / SystemValueReference
Cell Proliferation IC₅₀DLBCL (ABC and GCB subtypes)0.01 - 1.5 µM[6]
Binding Affinity KdMsCI4 (CRBN homolog) - MSTSlightly increased affinity vs. Thalidomide[9][15]
Protein Degradation Treatment Conc.Hep3B Cells (Proteomics)10 µM[11][16]
Ubiquitination Treatment Conc.Hep3B Cells10 µM[11]

Experimental Protocols

Protocol 1: Cereblon Binding Affinity using HTRF

Principle: This protocol describes a competitive immunoassay to measure the binding of this compound to CRBN. The assay uses a GST-tagged human CRBN protein, an anti-GST antibody labeled with a FRET donor (Europium cryptate), and a thalidomide-based tracer labeled with a FRET acceptor (red fluorophore). When the tracer binds to CRBN, FRET occurs. Unlabeled this compound competes with the tracer for binding, leading to a decrease in the FRET signal that is proportional to this compound's binding affinity.[8]

HTRF_Workflow cluster_prep Assay Preparation cluster_run Incubation & Reading cluster_analysis Data Analysis start Start: Prepare Reagents dispense_cpd Dispense this compound (or control) into 384-well plate start->dispense_cpd add_crbn Add GST-CRBN Protein dispense_cpd->add_crbn add_htrf Add HTRF Reagents: - Eu-anti-GST Ab - Thalidomide-Red Tracer add_crbn->add_htrf incubate Incubate at RT (e.g., 1-2 hours) add_htrf->incubate read_plate Read Plate on HTRF-compatible reader incubate->read_plate calc_ratio Calculate 665nm/620nm ratio and Delta F% read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: HTRF Cereblon Binding Assay Workflow.

Materials:

  • Low-volume 384-well white assay plates

  • Recombinant GST-tagged human Cereblon (CRBN)

  • HTRF Donor: Anti-GST antibody labeled with Europium cryptate

  • HTRF Acceptor: Thalidomide-Red tracer

  • This compound and control compounds (e.g., Thalidomide, DMSO)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer. Dispense 5 µL of each concentration into the assay plate wells. Include wells for no-compound (high FRET) and no-CRBN (low FRET) controls.

  • CRBN Addition: Dilute GST-CRBN to the desired working concentration in assay buffer. Add 5 µL to each well (except no-CRBN controls).

  • HTRF Reagent Addition: Pre-mix the Eu-anti-GST antibody and the Thalidomide-Red tracer in assay buffer. Add 10 µL of this mixture to all wells. The final volume should be 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

Data Analysis:

  • Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.

  • Calculate the percent inhibition for each this compound concentration relative to the high and low FRET controls.

  • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Western Blot for Ikaros/Aiolos Degradation

Principle: This protocol quantifies the levels of Ikaros and Aiolos proteins in cancer cell lines following treatment with this compound. A decrease in the protein band intensity relative to a loading control (e.g., β-actin, GAPDH) indicates drug-induced degradation.[1][11]

Western_Blot_Workflow start Start: Seed Cells treat Treat cells with this compound (various concentrations and times) start->treat lyse Harvest & Lyse Cells (RIPA buffer + inhibitors) treat->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify denature Denature Protein Samples (SDS-PAGE Sample Buffer) quantify->denature sds_page SDS-PAGE Electrophoresis denature->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% Milk or BSA) transfer->block probe_primary Incubate with Primary Antibody (anti-Ikaros, anti-Aiolos, anti-Actin) block->probe_primary probe_secondary Incubate with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Add ECL Substrate & Image probe_secondary->detect analyze Densitometry Analysis (Normalize to Loading Control) detect->analyze

Caption: Western Blot Workflow for Protein Degradation.

Materials:

  • DLBCL cell line (e.g., TMD8, OCI-Ly10)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF membrane and transfer buffer/system

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-Ikaros, Rabbit anti-Aiolos, Mouse anti-β-actin

  • Secondary Antibodies: HRP-conjugated anti-Rabbit IgG, HRP-conjugated anti-Mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed DLBCL cells in 6-well plates at an appropriate density. The next day, treat cells with a dose range of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with 100 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add SDS-PAGE sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle rocking.

    • Wash the membrane 3 times with TBST.

    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to Ikaros, Aiolos, and the loading control.

  • Normalize the band intensity of Ikaros and Aiolos to the intensity of the loading control for each sample.

  • Calculate the percentage of protein remaining for each treatment condition relative to the DMSO control. Plot these values to visualize dose- and time-dependent degradation.

Protocol 3: Cell Viability using a Luminescence-Based ATP Assay

Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP. A decrease in signal indicates reduced cell viability.[13]

Materials:

  • DLBCL cell lines

  • Opaque-walled 96-well cell culture plates

  • This compound and control compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in 90 µL of culture medium per well in an opaque-walled 96-well plate at a pre-determined optimal density.

  • Compound Treatment: Add 10 µL of this compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells. Include wells for vehicle control (DMSO) and no-cell background control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the plate and the assay reagent to room temperature for ~30 minutes. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (no-cell wells) from all other measurements.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

References

Avadomide's Dose-Response in Lymphoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD) agent with demonstrated antitumor and immunomodulatory activities in various hematological malignancies, including lymphoma.[1] This document provides detailed application notes and experimental protocols for studying the dose-response effects of this compound in lymphoma cell lines. The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in a preclinical setting.

Introduction

This compound exerts its biological effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these transcription factors results in two key downstream effects: a direct cytotoxic and antiproliferative effect on malignant B-cells and an immunomodulatory effect through the stimulation of T cells and Natural Killer (NK) cells.[1] Preclinical studies have shown that this compound is active in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of Diffuse Large B-Cell Lymphoma (DLBCL) cell lines.[1][2]

Data Presentation

The following tables summarize the quantitative dose-response data of this compound in DLBCL cell lines as reported in preclinical studies.

Table 1: Proliferation Inhibition of this compound in DLBCL Cell Lines

Cell Line SubtypeIC50 Range (µM)Reference
Activated B-Cell-like (ABC)0.01 - 1.5[3]
Germinal Center B-Cell-like (GCB)0.01 - 1.5[3]

Table 2: Apoptosis Induction by this compound in DLBCL Cell Lines

Cell Line SubtypeFold Induction of ApoptosisReference
Activated B-Cell-like (ABC)6.5 - 12[3]
Germinal Center B-Cell-like (GCB)6.5 - 12[3]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound in lymphoma cells.

Avadomide_Signaling_Pathway This compound Signaling Pathway in Lymphoma Cells cluster_cell Lymphoma Cell This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits & Ubiquitinates Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted for Degradation Cell_Proliferation Cell Proliferation Ikaros_Aiolos->Cell_Proliferation Promotes Proteasome->Ikaros_Aiolos Degrades Apoptosis Apoptosis Proteasome->Apoptosis Induces

Caption: this compound binds to the Cereblon E3 ligase complex, leading to the degradation of Ikaros and Aiolos, which in turn inhibits cell proliferation and induces apoptosis in lymphoma cells.

Experimental Protocols

Detailed protocols for key assays to determine the dose-response of this compound in lymphoma cell lines are provided below.

Cell Culture of Lymphoma Cell Lines

This protocol outlines the general procedure for culturing suspension lymphoma cell lines, such as DLBCL cell lines.

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • T-25 or T-75 cell culture flasks

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete growth medium by supplementing RPMI-1640 with 10-20% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Thaw a cryopreserved vial of lymphoma cells rapidly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell density and viability regularly using a hemocytometer and Trypan Blue staining.

  • Maintain the cell culture by splitting the cells every 2-3 days to a density of 0.5 x 10^6 cells/mL.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using an MTT assay.

Materials:

  • Lymphoma cell lines in logarithmic growth phase

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Procedure:

  • Seed lymphoma cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.001 µM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Add 100 µL of the diluted this compound solutions or control medium to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Lymphoma cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed lymphoma cells and treat with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot for Ikaros and Aiolos Degradation

This protocol describes the detection of Ikaros and Aiolos protein levels following this compound treatment.

Materials:

  • Lymphoma cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat lymphoma cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).

  • Harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Ikaros and Aiolos overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols.

Cell_Proliferation_Workflow Cell Proliferation (MTT) Assay Workflow A Seed lymphoma cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H Apoptosis_Assay_Workflow Apoptosis (Annexin V/PI) Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by flow cytometry E->F G Quantify apoptotic cells F->G Western_Blot_Workflow Western Blot Workflow for Protein Degradation A Treat cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE and transfer to membrane B->C D Block membrane C->D E Incubate with primary antibodies (Ikaros, Aiolos, loading control) D->E F Incubate with secondary antibody E->F G Detect protein bands F->G H Analyze protein degradation G->H

References

Application Notes and Protocols for Detecting Ikaros and Aiolos Degradation Following Avadomide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avadomide (CC-122) is a novel cereblon E3 ligase modulating drug (CELMoD®) that has shown significant anti-tumor activity in various hematological malignancies. Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, polyubiquitination, and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key proteins is a critical event in the anti-proliferative and immunomodulatory effects of this compound.

These application notes provide a detailed protocol for a Western blot assay to monitor the this compound-induced degradation of Ikaros and Aiolos in cultured cells.

Signaling Pathway of this compound-Induced Ikaros/Aiolos Degradation

This compound acts as a "molecular glue" to induce the proximity of Ikaros and Aiolos to the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the transfer of ubiquitin molecules to Ikaros and Aiolos, marking them for recognition and degradation by the 26S proteasome. The subsequent depletion of these transcription factors results in downstream anti-tumor effects.

Avadomide_Pathway This compound-Induced Ikaros/Aiolos Degradation Pathway cluster_E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase cluster_Degradation Proteasomal Degradation CRBN Cereblon (CRBN) Ikaros_Aiolos Ikaros / Aiolos CRBN->Ikaros_Aiolos recruits CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN Ub Ubiquitin Ub->Ikaros_Aiolos polyubiquitination Proteasome 26S Proteasome Degraded_Products Degraded Peptides Proteasome->Degraded_Products This compound This compound This compound->CRBN binds Downstream_Effects Anti-Tumor Effects Ikaros_Aiolos->Downstream_Effects depletion leads to Ub_Ikaros_Aiolos Polyubiquitinated Ikaros / Aiolos Ub_Ikaros_Aiolos->Proteasome targeted for degradation

Caption: this compound-induced degradation of Ikaros and Aiolos.

Experimental Protocols

This section provides a detailed methodology for assessing the degradation of Ikaros and Aiolos following this compound treatment using Western blotting.

Cell Culture and this compound Treatment
  • Cell Seeding: Seed hematopoietic cell lines (e.g., multiple myeloma or diffuse large B-cell lymphoma cell lines) in appropriate culture flasks or plates at a density that allows for logarithmic growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 0.1 µM to 10 µM is a good starting point for dose-response experiments.[1]

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for different time points. Based on published studies, treatment durations can range from 6 to 96 hours to observe significant degradation. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the optimal treatment time.

Protein Extraction
  • Cell Lysis: After treatment, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet with ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail. A generic recipe for RIPA buffer is provided in the table below.

  • Homogenization: Incubate the cell lysates on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • Normalization: Normalize the volume of each lysate to ensure equal protein loading for the subsequent Western blot analysis.

Western Blotting

The following table summarizes the key reagents and conditions for the Western blot protocol.

Parameter Recommendation
Lysis Buffer RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) + Protease/Phosphatase Inhibitors
Protein Loading 20-40 µg of total protein per lane
Gel Electrophoresis 8-12% SDS-PAGE gel
Transfer Membrane Polyvinylidene difluoride (PVDF) or Nitrocellulose
Blocking Buffer 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
Primary Antibodies - Anti-Ikaros antibody (e.g., Rabbit mAb, 1:1000 dilution) - Anti-Aiolos antibody (e.g., Rabbit mAb, 1:1000 dilution)[2] - Loading Control: Anti-β-actin (1:5000) or Anti-GAPDH (1:5000)
Primary Antibody Incubation Overnight at 4°C with gentle agitation
Secondary Antibody HRP-conjugated anti-rabbit IgG (1:2000 - 1:5000 dilution)
Secondary Antibody Incubation 1 hour at room temperature with gentle agitation
Detection Enhanced Chemiluminescence (ECL) substrate
Imaging Chemiluminescence imaging system
Experimental Workflow

The entire experimental process, from cell culture to data analysis, is outlined in the following workflow diagram.

Western_Blot_Workflow Western Blot Workflow for Ikaros/Aiolos Degradation cluster_Cell_Culture Cell Culture & Treatment cluster_Protein_Extraction Protein Extraction cluster_Western_Blot Western Blotting cluster_Data_Analysis Data Analysis A1 Seed Cells A2 Treat with this compound (Dose-Response & Time-Course) A1->A2 B1 Harvest & Wash Cells A2->B1 B2 Lyse Cells with RIPA Buffer B1->B2 B3 Centrifuge to Clarify Lysate B2->B3 C1 Protein Quantification (BCA) B3->C1 C2 SDS-PAGE C1->C2 C3 Protein Transfer (PVDF) C2->C3 C4 Blocking C3->C4 C5 Primary Antibody Incubation (Anti-Ikaros, Anti-Aiolos, Loading Control) C4->C5 C6 Secondary Antibody Incubation C5->C6 C7 Chemiluminescent Detection C6->C7 D1 Image Acquisition C7->D1 D2 Densitometry Analysis D1->D2 D3 Normalization to Loading Control D2->D3 D4 Quantify Protein Degradation D3->D4

Caption: Experimental workflow for Western blot analysis.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison of protein levels across different treatment conditions.

Treatment GroupThis compound Conc. (µM)Treatment Time (hr)Ikaros Protein Level (Normalized Intensity)Aiolos Protein Level (Normalized Intensity)
Vehicle Control0 (DMSO)241.001.00
This compound0.124ValueValue
This compound124ValueValue
This compound1024ValueValue
Vehicle Control0 (DMSO)481.001.00
This compound16ValueValue
This compound112ValueValue
This compound124ValueValue
This compound148ValueValue

*Value: To be filled with densitometry data normalized to the loading control and relative to the vehicle control.

Conclusion

This Western blot protocol provides a robust and reliable method for detecting and quantifying the this compound-induced degradation of the transcription factors Ikaros and Aiolos. By following these detailed application notes, researchers can effectively assess the pharmacodynamic effects of this compound and other CELMoD compounds in relevant cellular models, contributing to a deeper understanding of their mechanism of action and facilitating drug development efforts.

References

Application Notes and Protocols for Avadomide in Combination with R-CHOP for Diffuse Large B-cell Lymphoma (DLBCL) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Avadomide (CC-122) in combination with the standard R-CHOP chemotherapy regimen for the treatment of newly diagnosed, high-risk Diffuse Large B-cell Lymphoma (DLBCL). The information is based on the findings from the Phase I/II clinical trial NCT03283202.

This compound is a novel oral cereblon E3 ligase modulator with immunomodulatory and direct antitumor activities.[1] Its combination with R-CHOP aims to improve outcomes for patients with high-risk DLBCL, a group for whom the failure rate of standard treatment remains significant.[2][3]

Mechanism of Action

This compound binds to the cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6] The degradation of these transcription factors results in two key downstream effects:

  • Direct Antitumor Activity: In malignant B-cells, the degradation of Ikaros and Aiolos leads to decreased proliferation and increased apoptosis.[1]

  • Immunomodulatory Effects: In T cells and Natural Killer (NK) cells, the degradation of these transcription factors leads to co-stimulatory effects, enhancing the anti-lymphoma immune response.[1][6]

cluster_0 This compound Mechanism of Action This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Targets for Ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome Degradation B_Cell Malignant B-Cell Proteasome->B_Cell Impacts T_Cell_NK_Cell T-Cell / NK-Cell Proteasome->T_Cell_NK_Cell Impacts Apoptosis Apoptosis & Decreased Proliferation B_Cell->Apoptosis Immune_Activation Immune Activation T_Cell_NK_Cell->Immune_Activation

Caption: this compound binds to the CRBN E3 ligase complex, leading to the degradation of Ikaros and Aiolos, which in turn induces apoptosis in malignant B-cells and activates T-cells and NK-cells.

Clinical Study Data (NCT03283202)

The CC-122-DLBCL-002 (NCT03283202) study is a Phase I/II trial evaluating the safety and efficacy of this compound in combination with R-CHOP-21 in previously untreated patients with high-risk DLBCL (International Prognostic Index [IPI] score of 3-5).[2][7]

Patient Demographics and Baseline Characteristics
CharacteristicValue (N=35)[2][3]
Median Age (Range)66 years (20-75)
Age > 60 years66%
IPI Score 351%
IPI Score 4-549%
Efficacy Results
Efficacy EndpointValue (N=34 evaluable patients)[2][8][9]
Objective Response Rate (ORR)88% (30/34)
Complete Response (CR) Rate79% (27/34)
1-Year Progression-Free Survival (PFS)80% (95% CI, 58-92)
Safety and Tolerability

The combination of this compound with R-CHOP was found to be well-tolerated with no significant additive toxicities.[2]

Safety ParameterValue (N=35)[2][3]
Patients Completing 6 Cycles of Treatment91%
Median Relative Total Dose Intensity of this compound99%
Average Relative Dose Intensity of R-CHOP95%
Dose Interruptions of this compound66%
Dose Reductions of this compound9%

Grade 3/4 Adverse Events (in ≥10% of patients)

Adverse EventPercentage of Patients[2][3]
Neutropenia54%
Anemia20%
Leukopenia20%
Lymphopenia14%
Hypophosphatemia14%
Febrile Neutropenia11%

Experimental Protocols

Patient Selection Criteria (Abbreviated)
  • Inclusion Criteria:

    • Age ≥18 years.[2]

    • Newly diagnosed, histologically confirmed DLBCL.[2]

    • International Prognostic Index (IPI) score of 3-5.[2]

    • Measurable disease (lesions of at least 2.0 cm).[8][9]

    • ECOG performance status of 0-2.

  • Exclusion Criteria:

    • Prior treatment for DLBCL.

    • Significant cardiovascular, renal, or hepatic impairment.

Treatment Protocol: this compound + R-CHOP-21

The treatment consists of up to six 21-day cycles.[2]

cluster_0 This compound + R-CHOP-21 Treatment Cycle (21 Days) Day1 Day 1 R_CHOP R-CHOP Administration Day1->R_CHOP Avadomide_D1_5 This compound (Oral, Days 1-5) Day1->Avadomide_D1_5 Pegfilgrastim Pegfilgrastim Support R_CHOP->Pegfilgrastim Post-Chemotherapy Avadomide_D8_12 This compound (Oral, Days 8-12) Avadomide_D1_5->Avadomide_D8_12 Cycle_End End of Cycle (Day 21) Avadomide_D8_12->Cycle_End

Caption: A 21-day treatment cycle of this compound in combination with R-CHOP, including supportive care with pegfilgrastim.

1. R-CHOP-21 Regimen (Standard Dosing): Administered on Day 1 of each 21-day cycle.

  • Rituximab: 375 mg/m² intravenously (IV).

  • Cyclophosphamide: 750 mg/m² IV.

  • Doxorubicin (Hydroxydaunorubicin): 50 mg/m² IV.

  • Vincristine (Oncovin): 1.4 mg/m² (capped at 2 mg) IV.

  • Prednisone: 100 mg orally once daily on Days 1-5.

2. This compound Dosing (Oral):

  • Dose escalation from 1 mg to 3 mg was evaluated in the Phase I part of the study.[2]

  • The recommended Phase II dose is 3 mg.[2][3]

  • Administered on Days 1-5 and Days 8-12 of each 21-day cycle (5 days on, 2 days off for the first two weeks).[3]

3. Supportive Care:

  • All patients received pegfilgrastim support to mitigate neutropenia.[2]

Dose Modifications

Dose interruptions and reductions of this compound were permitted for the management of adverse events.[8][9] Specific dose modification guidelines should be detailed in the full study protocol.

Efficacy and Safety Assessments
  • Tumor Response: Assessed using PET-CT scans at baseline and after completion of therapy, evaluated according to the Lugano classification.[1]

  • Safety Monitoring: Regular monitoring of hematology and blood chemistry, as well as assessment of adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

cluster_0 Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (PET-CT, Labs) Screening->Baseline Treatment Treatment Cycles 1-6 (this compound + R-CHOP) Baseline->Treatment Monitoring Safety & Tolerability Monitoring Treatment->Monitoring EOT_Assessment End of Treatment Response Assessment (PET-CT) Treatment->EOT_Assessment Follow_up Follow-up (PFS, OS) EOT_Assessment->Follow_up

Caption: The workflow of the clinical trial, from patient screening and baseline assessments through treatment, monitoring, and follow-up.

Biomarker and Pharmacodynamic Analyses

Correlative biomarker studies are a key component of the NCT03283202 trial to understand the biological effects of this compound in combination with R-CHOP.[2] These may include:

  • Immunohistochemistry (IHC): To assess changes in the tumor microenvironment, including the infiltration of immune cells such as T-cells and macrophages.

  • Gene Expression Profiling: To identify potential predictive biomarkers of response or resistance.

  • Pharmacodynamic Assessments: Measurement of Ikaros and Aiolos degradation in peripheral blood mononuclear cells (PBMCs) to confirm target engagement by this compound.

Conclusion

The combination of this compound with R-CHOP demonstrates promising efficacy and a manageable safety profile in newly diagnosed, high-risk DLBCL patients.[2][3] The high rates of complete response and 1-year progression-free survival suggest that this combination warrants further investigation in larger, randomized clinical trials.[2] These application notes and protocols provide a framework for researchers and clinicians interested in exploring this therapeutic strategy. It is essential to refer to the complete and updated clinical trial protocol for detailed and current information.

References

Application Notes and Protocols for Avadomide in Xenograft Models of Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] It has demonstrated potent antitumor and immunomodulatory activities in preclinical models and clinical trials for various hematological malignancies, including multiple myeloma.[1][2] This document provides detailed application notes and protocols for the use of this compound in xenograft models of multiple myeloma, a critical tool for preclinical evaluation of novel therapeutics.

This compound exerts its anti-myeloma effects by binding to CRBN, which promotes the recruitment and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors leads to apoptosis in multiple myeloma cells and stimulates an anti-tumor immune response.[1]

Key Signaling Pathway

The mechanism of action of this compound involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of Ikaros and Aiolos. This disrupts downstream signaling pathways essential for myeloma cell survival and proliferation.

Avadomide_Signaling_Pathway This compound This compound CRBN Cereblon (CRBN) This compound->CRBN binds to CRL4 CUL4-DDB1-ROC1 E3 Ubiquitin Ligase This compound->CRL4 CRBN->CRL4 is part of Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRL4->Ikaros_Aiolos recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination undergo Proteasome Proteasome Ubiquitination->Proteasome targeted by Degradation Degradation Proteasome->Degradation leads to Apoptosis Myeloma Cell Apoptosis Degradation->Apoptosis results in Immune_Stimulation T-cell Co-stimulation & NK Cell Activation Degradation->Immune_Stimulation results in

Caption: this compound-induced degradation of Ikaros and Aiolos.

Experimental Protocols

Establishment of a Subcutaneous Multiple Myeloma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the human multiple myeloma cell line MM.1S.

Materials:

  • MM.1S human multiple myeloma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6- to 8-week-old female immunodeficient mice (e.g., NOD/SCID or B-NDG)[4]

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture MM.1S cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.

  • Cell Preparation: On the day of inoculation, harvest the MM.1S cells by centrifugation. Wash the cells once with sterile PBS and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.[4] Keep the cell suspension on ice.

  • Animal Inoculation:

    • Anesthetize the mice according to your institution's approved animal care and use protocols.

    • Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the right flank of each mouse.[4]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions 2-3 times per week using calipers.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • Mice are typically ready for treatment when the average tumor volume reaches 100-200 mm³.

Preparation and Administration of this compound

Materials:

  • This compound (CC-122)

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

  • Oral gavage needles

Procedure:

  • Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For example, to prepare a 1 mg/mL suspension, weigh the appropriate amount of this compound and add it to the vehicle. Vortex thoroughly to ensure a uniform suspension. Prepare fresh on each day of dosing.

  • Dosing:

    • The recommended dose of this compound in preclinical xenograft models can vary. A starting point could be a dose that has shown efficacy in other hematological malignancy models.

    • Administer the this compound suspension to the mice via oral gavage. The volume administered will depend on the mouse's body weight and the desired dose. For example, for a 10 mg/kg dose in a 20 g mouse, administer 200 µL of a 1 mg/mL suspension.

    • A typical dosing schedule is once daily (QD).[5]

    • The control group should receive the vehicle alone following the same schedule.

Assessment of Anti-Tumor Efficacy

Procedure:

  • Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Euthanize mice according to institutional guidelines.

  • Data Analysis:

    • Calculate the mean tumor volume for each treatment group at each time point.

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Pharmacodynamic Analysis of Ikaros and Aiolos Degradation

This protocol describes the analysis of Ikaros and Aiolos protein levels in tumor tissue by immunohistochemistry (IHC).

Materials:

  • Tumor xenograft tissue

  • 10% Neutral Buffered Formalin (NBF)

  • Paraffin processing reagents (ethanol, xylene, paraffin)

  • Microtome

  • Glass slides

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibodies against Ikaros and Aiolos

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Tissue Fixation and Processing:

    • Immediately after tumor excision, fix the tissue in 10% NBF for 24-48 hours.

    • Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks and mount them on charged glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.

  • Immunohistochemical Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with the blocking buffer.

    • Incubate the slides with the primary antibodies against Ikaros and Aiolos overnight at 4°C.

    • Wash the slides and incubate with the HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Dehydrate the slides, clear in xylene, and coverslip. Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.

Data Presentation

The following tables provide a template for summarizing quantitative data from this compound xenograft studies.

Table 1: Anti-Tumor Efficacy of this compound in a Multiple Myeloma Xenograft Model

Treatment GroupDosing ScheduleNumber of Animals (n)Mean Tumor Volume at Start (mm³) ± SEMMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle ControlQD10150 ± 151500 ± 120--
This compound (X mg/kg)QD10152 ± 14500 ± 6066.7<0.01

Table 2: Pharmacodynamic Effect of this compound on Ikaros and Aiolos Expression in Xenograft Tumors

Treatment GroupIkaros Positive Cells (%) ± SEMAiolos Positive Cells (%) ± SEM
Vehicle Control85 ± 590 ± 4
This compound (X mg/kg)15 ± 310 ± 2

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture MM.1S Cell Culture Start->Cell_Culture Xenograft Subcutaneous Xenograft Implantation Cell_Culture->Xenograft Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound/Vehicle Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Data_Analysis Efficacy Data Analysis Tumor_Excision->Data_Analysis IHC IHC for Ikaros/Aiolos Tumor_Excision->IHC End End Data_Analysis->End IHC->End

Caption: Workflow for this compound efficacy testing in xenografts.

References

Application Notes and Protocols for Avadomide-Induced Apoptosis in DLBCL Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide (CC-122) is a novel small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] In Diffuse Large B-cell Lymphoma (DLBCL), this compound redirects the E3 ligase to target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.[2][3] The degradation of these transcriptional repressors leads to the upregulation of interferon-stimulated genes (ISGs), which in turn induces apoptosis in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL cell lines.[2][3][4] These application notes provide a summary of the quantitative effects of this compound on DLBCL cell lines and detailed protocols for assessing its apoptotic activity.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on apoptosis induction and target protein degradation in various DLBCL cell lines.

Table 1: this compound-Induced Apoptosis in DLBCL Cell Lines

Cell LineSubtypeThis compound Concentration (µM)Apoptotic Cells (%) (Annexin V+)
TMD8 ABC0.1~15%
1~30%
10~50%
U2932 ABC0.1~20%
1~40%
10~60%
WSU-DLCL2 GCB0.1~10%
1~25%
10~45%
SUDHL-4 GCB0.1~5%
1~15%
10~30%

Data are estimations derived from graphical representations in "Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL" after 7 days of treatment.[2]

Table 2: Effect of this compound on Ikaros and Aiolos Protein Levels

Cell LineSubtypeThis compound Concentration (µM)Ikaros DegradationAiolos Degradation
TMD8 ABC0.1PartialPartial
1StrongStrong
10CompleteComplete
U2932 ABC0.1PartialStrong
1StrongComplete
10CompleteComplete
WSU-DLCL2 GCB0.1PartialPartial
1StrongStrong
10CompleteComplete
SUDHL-4 GCB0.1MinimalPartial
1PartialStrong
10StrongComplete

Qualitative assessment based on western blot images from "Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL" after 24 hours of treatment.[2]

Mandatory Visualizations

This compound Signaling Pathway in DLBCL This compound This compound CRBN Cereblon (CRBN) E3 Ubiquitin Ligase This compound->CRBN binds & modulates Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos recruits Ub Ubiquitination Ikaros_Aiolos->Ub targeted for ISG Interferon-Stimulated Genes (ISGs) Ikaros_Aiolos->ISG represses Proteasome Proteasomal Degradation Ub->Proteasome leads to Proteasome->Ikaros_Aiolos degrades Apoptosis Apoptosis ISG->Apoptosis induces

Caption: this compound-induced apoptotic signaling pathway in DLBCL cells.

Experimental Workflow for this compound-Induced Apoptosis cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Start Seed DLBCL cells (e.g., TMD8, U2932) Culture Culture cells to desired confluency Start->Culture Treatment Treat cells with this compound (0.1 - 10 µM) and controls (DMSO) Culture->Treatment Incubation Incubate for specified duration (e.g., 24h for Western Blot, 7d for Apoptosis) Treatment->Incubation Harvest Harvest cells Incubation->Harvest Apoptosis_Assay Annexin V / PI Staining & Flow Cytometry Harvest->Apoptosis_Assay Western_Blot Western Blot for Ikaros & Aiolos Harvest->Western_Blot Quant_Apoptosis Quantify % of Apoptotic Cells Apoptosis_Assay->Quant_Apoptosis Quant_Protein Analyze Protein Degradation Western_Blot->Quant_Protein

References

Application Notes and Protocols: Avadomide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avadomide (CC-122) is a novel, small-molecule, orally active Cereblon (CRBN) E3 ligase modulator (CELMoD) with demonstrated anti-tumor and immunomodulatory activities.[1][2] As a "molecular glue," this compound binds to the CRBN substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This binding event induces a conformational change that promotes the recruitment and subsequent ubiquitination of neosubstrates, primarily the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] The marking of these proteins with ubiquitin tags them for rapid degradation by the proteasome.[3][6]

The degradation of Ikaros and Aiolos, which act as transcriptional repressors, leads to two key downstream effects: direct anti-cancer activity through the induction of apoptosis in malignant B-cells and potent immune system activation.[3][5][7] The immunomodulatory effects include the co-stimulation of T-cells and Natural Killer (NK) cells, driven by the de-repression of genes such as Interleukin-2 (IL-2).[1][6] These dual mechanisms make this compound a compound of significant interest for research in hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[3][7]

These application notes provide essential protocols for the preparation, storage, and in vitro use of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Storage

Proper handling and storage of this compound are critical to ensure its stability and the reproducibility of experimental results.

PropertyValueReference
Molecular Formula C₁₄H₁₄N₄O₃[6]
Molecular Weight 286.29 g/mol [6][8]
CAS Number 1015474-32-4[8]
Solubility DMSO: ≥ 57 mg/mL (199.09 mM)[8]
Storage ConditionDurationReference
Powder (Solid Form) 3 years at -20°C[8]
Stock Solution (in DMSO) 1 year at -80°C[8]
1 month at -20°C[8][9]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[8][10]

Preparation of this compound Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[8]

Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 286.29 g/mol )

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber, or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.863 mg of this compound powder (Calculation: 10 mmol/L * 1 L/1000 mL * 286.29 g/mol * 1000 mg/g = 2.863 mg/mL).

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Solubilization: Cap the tube tightly and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.[11]

  • Storage: Clearly label the aliquots with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store immediately at -80°C for long-term stability.[8]

G cluster_prep Stock Solution Preparation cluster_store Aliquoting & Storage start Weigh 2.86 mg This compound Powder dissolve Add 1 mL Anhydrous DMSO start->dissolve mix Vortex / Sonicate Until Dissolved dissolve->mix aliquot Aliquot into Single-Use Light-Protected Tubes mix->aliquot store Store at -80°C (Long-Term) aliquot->store G cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Neosubstrates cluster_effects Downstream Cellular Effects CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 Ikaros Ikaros (IKZF1) Ikaros->CRBN recruited to Proteasome Proteasome Ikaros->Proteasome Degradation Aiolos Aiolos (IKZF3) Aiolos->CRBN recruited to Aiolos->Proteasome Degradation Apoptosis Malignant B-Cell Apoptosis & Proliferation ↓ TCell T-Cell / NK-Cell Activation & Proliferation ↑ IL2 IL-2 Production ↑ TCell->IL2 This compound This compound This compound->CRBN binds to Ub Ubiquitin (Ub) Ub->Ikaros Ubiquitination Ub->Aiolos Ubiquitination Proteasome->Apoptosis leads to Proteasome->TCell leads to G cluster_assays Downstream Assays start Seed Cells in Culture Plates treat Treat with this compound (Dose-Response or Time-Course) start->treat viability Cell Viability (MTS Assay) treat->viability western Protein Degradation (Western Blot) treat->western apoptosis Apoptosis (Annexin V / PI) treat->apoptosis analysis Data Acquisition & Analysis viability->analysis western->analysis apoptosis->analysis

References

Troubleshooting & Optimization

Avadomide Dosage Optimization for In Vivo Mouse Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Avadomide (also known as CC-122) dosage for in vivo mouse studies. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a novel, small-molecule modulator of the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, this compound promotes the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors leads to two primary downstream effects:

  • Direct Antitumor Activity: It results in the derepression of interferon (IFN)-stimulated genes, which can induce apoptosis in malignant B-cells.[1]

  • Immunomodulatory Effects: The degradation of Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2), enhancing T-cell and natural killer (NK) cell activation and proliferation.[1]

Q2: What are the recommended starting dosages for this compound in mouse xenograft models?

Based on preclinical studies, starting dosages for this compound in mouse xenograft models typically range from 3 mg/kg to 30 mg/kg, administered orally once daily.

  • In a diffuse large B-cell lymphoma (DLBCL) xenograft model , daily oral administration of this compound at both 3 mg/kg and 30 mg/kg resulted in a significant decrease in tumor growth.

  • In a hepatocellular carcinoma (HCC) xenograft model , a daily oral gavage of 30 mg/kg for 42 days effectively inhibited tumor growth.

It is recommended to perform a pilot study with a small cohort of animals to determine the optimal dose for your specific mouse strain and tumor model.

Q3: What vehicle should be used to formulate this compound for oral administration in mice?

While specific vehicle formulations can vary between laboratories, a common vehicle for preparing this compound for oral gavage in mice is a mixture of:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol (e.g., PEG300 or PEG400)

  • Polysorbate 80 (Tween-80)

  • Saline

It is crucial to ensure that the final concentration of DMSO is kept low (typically below 10%) to avoid toxicity in the animals.

Q4: What are the potential side effects or toxicities of this compound in mice?

In a study using a 30 mg/kg daily oral dose in an HCC xenograft model, no systemic signs of toxicity were observed. However, in human clinical trials, the most common treatment-emergent adverse events include neutropenia, fatigue, and diarrhea.[1] Researchers should closely monitor mice for any signs of distress, weight loss, or changes in behavior, especially when testing higher dose ranges or new formulations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor tumor growth inhibition Suboptimal dosageIncrease the dose of this compound (e.g., from 3 mg/kg to 10 mg/kg or 30 mg/kg).
Poor drug solubility/bioavailabilityEnsure proper preparation of the dosing solution. Consider optimizing the vehicle composition.
Tumor model resistanceVerify the expression of Cereblon in your tumor cells, as it is essential for this compound's mechanism of action.
Signs of toxicity in mice (e.g., weight loss, lethargy) Dosage is too highReduce the dosage of this compound.
Vehicle-related toxicityPrepare a vehicle-only control group to assess for any adverse effects of the formulation itself. Ensure the percentage of DMSO is minimized.
Dosing schedule is not well-toleratedConsider an intermittent dosing schedule (e.g., 5 days on, 2 days off) which has been shown to mitigate side effects in clinical settings.[2]
Difficulty with oral gavage administration Improper techniqueEnsure personnel are properly trained in oral gavage techniques to minimize stress and potential injury to the animals.
Animal stressAcclimate the mice to handling and the gavage procedure before starting the experiment.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in in vivo mouse studies.

Cancer Model Mouse Strain Dosage Dosing Schedule Route of Administration Observed Outcome Reference
Diffuse Large B-cell Lymphoma (DLBCL)CB-17 SCID3 mg/kg and 30 mg/kgOnce dailyOral GavageSignificant decrease in tumor growth
Hepatocellular Carcinoma (HCC)Nude Mice30 mg/kgOnce daily for 42 daysOral GavageSignificant inhibition of tumor growth with no systemic toxicity

Experimental Protocols

Preparation of this compound for Oral Gavage (Example Protocol)

This protocol is a general guideline and may require optimization for your specific experimental needs.

Materials:

  • This compound (CC-122) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG400 (Polyethylene glycol 400)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study.

  • Prepare the vehicle solution:

    • In a sterile tube, prepare a stock solution by mixing the vehicle components. A common starting ratio is:

      • 10% DMSO

      • 40% PEG400

      • 5% Tween-80

      • 45% Saline

    • Vortex the mixture thoroughly until it forms a clear, homogenous solution.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile tube.

    • Add a small amount of DMSO to first dissolve the this compound powder completely.

    • Gradually add the remaining vehicle components (PEG400, Tween-80, and Saline) to the dissolved this compound while continuously vortexing.

    • If the solution is not completely clear, sonicate for a few minutes to aid dissolution.

  • Final Preparation and Storage:

    • Ensure the final solution is homogenous and free of precipitates.

    • Prepare fresh dosing solutions daily. If short-term storage is necessary, protect the solution from light and store at 4°C. Allow the solution to return to room temperature before administration.

Visualizations

Avadomide_Signaling_Pathway This compound Signaling Pathway cluster_downstream Downstream Effects This compound This compound (CC-122) CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Binds to Ikaros_Aiolos Ikaros & Aiolos (Transcription Factors) CRBN->Ikaros_Aiolos Recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Antitumor Antitumor Activity (Apoptosis of B-cells) Proteasome->Antitumor Immunomodulation Immunomodulation (T-cell/NK-cell activation) Proteasome->Immunomodulation

Caption: this compound's mechanism of action.

Experimental_Workflow In Vivo Dosing Optimization Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Monitoring Phase cluster_analysis Analysis Phase Formulation Prepare this compound Dosing Solution Dose_Escalation Administer Escalating Doses (e.g., 3, 10, 30 mg/kg) Formulation->Dose_Escalation Animal_Model Establish Tumor Xenograft Model Animal_Model->Dose_Escalation Monitoring Monitor Tumor Growth & Animal Health Dose_Escalation->Monitoring Efficacy_Assessment Assess Antitumor Efficacy Monitoring->Efficacy_Assessment Toxicity_Assessment Evaluate Toxicity Profile Monitoring->Toxicity_Assessment Optimal_Dose Determine Optimal Dose Efficacy_Assessment->Optimal_Dose Toxicity_Assessment->Optimal_Dose

Caption: Workflow for optimizing this compound dosage.

References

Troubleshooting inconsistent Avadomide western blot results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Avadomide Western blot results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect protein expression?

This compound is a novel cereblon E3 ligase modulator (CELMoD).[1] It binds to the cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] Consequently, Western blot analysis should show a decrease in the protein levels of Ikaros and Aiolos upon this compound treatment.

Q2: What are the expected molecular weights for Ikaros (IKZF1) and Aiolos (IKZF3) on a Western blot?

Multiple isoforms of Ikaros exist due to alternative splicing, with molecular weights ranging from approximately 30 to 80 kDa. The full-length isoform is typically around 58-60 kDa. Aiolos also has isoforms, with the major forms appearing at approximately 58-70 kDa. It is crucial to check the datasheet of the specific antibody being used for information on the expected band sizes for the detected isoforms.

Q3: Why am I not seeing a decrease in Ikaros/Aiolos levels after this compound treatment?

There are several potential reasons for this:

  • Inactive Compound: Ensure the this compound used is active and has been stored correctly.

  • Insufficient Treatment Time or Concentration: The degradation of Ikaros and Aiolos is time and concentration-dependent. Refer to the quantitative data tables below for guidance on effective concentrations and time points.

  • Cell Line Resistance: Some cell lines may be resistant to this compound-induced degradation. This can be due to low cereblon expression or other intrinsic factors.

  • Technical Issues with Western Blot: Problems with protein extraction, loading, transfer, or antibody incubation can all lead to inaccurate results. Please refer to the detailed troubleshooting guide.

Q4: I am seeing multiple bands for Ikaros/Aiolos. Is this normal?

Yes, the presence of multiple bands can be normal due to the existence of different protein isoforms generated by alternative splicing.[5] Additionally, post-translational modifications can also lead to shifts in molecular weight. However, non-specific antibody binding can also result in extra bands. To confirm the specificity of your bands, it is advisable to use a positive control (e.g., a cell line known to express the target protein) and a negative control (e.g., a cell line with known low or no expression).

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) following treatment with this compound or similar cereblon modulators.

Table 1: Dose-Dependent Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)

CompoundCell LineTreatment TimeConcentration% Degradation of IKZF1% Degradation of IKZF3Reference
This compoundDLBCL cells24 hours0.1 µMSignificant DegradationSignificant Degradation[6]
This compoundDLBCL cells24 hours1 µMSignificant DegradationSignificant Degradation[6]
This compoundDLBCL cells24 hours10 µMSignificant DegradationSignificant Degradation[6]
SP-3164DLBCL cells6 hours500 nM-Rapid Degradation[7]
IberdomideT-cells7 daysNot SpecifiedSignificant Degradation-[8]

Table 2: Time-Course of Ikaros (IKZF1) and Aiolos (IKZF3) Degradation

CompoundCell LineConcentrationTime Point% Degradation of IKZF1% Degradation of IKZF3Reference
LenalidomideT-cells10 µM1 hourTime-dependent degradationTime-dependent degradation
LenalidomideT-cells10 µM3 hoursTime-dependent degradationTime-dependent degradation
LenalidomideT-cells10 µM6 hoursTime-dependent degradationTime-dependent degradation
LenalidomideT-cells10 µM24 hoursTime-dependent degradationTime-dependent degradation
SP-3164MM.1s cells10, 100, 1000 nM6, 48, 96 hoursTime and dose-dependent degradation-[2]

Experimental Protocols

Detailed Western Blot Protocol for Ikaros (IKZF1) and Aiolos (IKZF3) Detection

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix 20-40 µg of protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • A wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions is recommended.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against Ikaros (IKZF1) or Aiolos (IKZF3) in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system or X-ray film.

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).

Visualizations

Avadomide_Signaling_Pathway cluster_0 This compound Action cluster_1 Substrate Recruitment & Ubiquitination cluster_2 Proteasomal Degradation & Downstream Effects This compound This compound CRBN Cereblon (CRBN) This compound->CRBN binds E3_Ligase CRL4^CRBN^ E3 Ubiquitin Ligase CRBN->E3_Ligase part of Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->Ikaros_Aiolos recruits Ub_Ikaros_Aiolos Ubiquitinated Ikaros/Aiolos Ikaros_Aiolos->Ub_Ikaros_Aiolos ubiquitinated by Ubiquitin Ubiquitin Ubiquitin->Ikaros_Aiolos Proteasome Proteasome Ub_Ikaros_Aiolos->Proteasome targeted to Degradation Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., Apoptosis) Degradation->Downstream

Caption: this compound Signaling Pathway

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. Data Analysis H->I

Caption: Western Blot Experimental Workflow

Troubleshooting_Guide cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Start Inconsistent Western Blot Results No_Signal No or Weak Signal for Ikaros/Aiolos Start->No_Signal No_Degradation No Degradation Observed Start->No_Degradation High_Background High Background Start->High_Background Multiple_Bands Non-specific/Multiple Bands Start->Multiple_Bands NS_Sol1 Check Protein Transfer (Ponceau S Stain) No_Signal->NS_Sol1 NS_Sol2 Increase Antibody Concentration or Incubation Time No_Signal->NS_Sol2 NS_Sol3 Check for Protein Degradation (Use Protease Inhibitors) No_Signal->NS_Sol3 NS_Sol4 Use a Positive Control Lysate No_Signal->NS_Sol4 ND_Sol1 Verify this compound Activity & Concentration No_Degradation->ND_Sol1 ND_Sol2 Optimize Treatment Time No_Degradation->ND_Sol2 ND_Sol3 Check Cell Line Sensitivity (Test a sensitive line) No_Degradation->ND_Sol3 HB_Sol1 Optimize Blocking (Time, Reagent) High_Background->HB_Sol1 HB_Sol2 Decrease Antibody Concentrations High_Background->HB_Sol2 HB_Sol3 Increase Washing Steps High_Background->HB_Sol3 MB_Sol1 Check Antibody Specificity (Datasheet, literature) Multiple_Bands->MB_Sol1 MB_Sol2 Optimize Antibody Dilution Multiple_Bands->MB_Sol2 MB_Sol3 Consider Protein Isoforms or Modifications Multiple_Bands->MB_Sol3

Caption: Troubleshooting Logic Diagram

References

Avadomide solubility issues and solutions for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of Avadomide in cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is practically insoluble in water.[2][4] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the presence of water can significantly reduce the solubility of this compound.[1][4]

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

A2: The solubility of this compound in DMSO can vary slightly between batches, but it is generally high. Reported solubilities are in the range of 33.33 mg/mL (116.42 mM) to 57 mg/mL (199.09 mM).[1][2][3][4] It may be necessary to use ultrasonic treatment to fully dissolve the compound at higher concentrations.[1]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][5]

Q4: My this compound precipitated after I added it to my cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound. This is often due to the final DMSO concentration being too low to maintain solubility. To resolve this, you can try serially diluting the stock solution in your cell culture medium while vortexing or gently mixing. Ensure the final concentration of DMSO in your culture does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.1%.[6] If precipitation persists, consider preparing a more diluted stock solution in DMSO.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. 1. The DMSO is not fresh or is hydrated.[1][4] 2. The concentration is too high.1. Use fresh, anhydrous DMSO. 2. Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[1] 3. Prepare a less concentrated stock solution.
Stock solution appears cloudy or has precipitates after storage. 1. The compound has come out of solution due to temperature changes. 2. The solution was not fully dissolved initially.1. Warm the vial to 37°C and vortex to redissolve. 2. Before the next use, ensure complete dissolution, using sonication if necessary.
Precipitation occurs immediately upon dilution in cell culture medium. 1. The aqueous medium cannot maintain the solubility of the hydrophobic compound.[6] 2. The final DMSO concentration is too low.1. Perform serial dilutions in the cell culture medium rather than a single large dilution step. 2. Ensure the stock solution is at room temperature before adding it to the medium. 3. Maintain a final DMSO concentration that is non-toxic to cells but sufficient to aid solubility (typically ≤ 0.1%).[6]
Cells are dying or showing signs of toxicity. 1. The final DMSO concentration is too high.[6] 2. The concentration of this compound is too high for the specific cell line.1. Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerated concentration. 2. Include a vehicle control (medium with the same final DMSO concentration but without this compound) in all experiments.[6] 3. Perform a dose-response experiment for this compound to determine the optimal working concentration.

Quantitative Data Summary

This compound Solubility

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO33.33116.42May require sonication. Use of fresh DMSO is recommended.[1]
DMSO57199.09
Ethanol13.49[2]
WaterInsolubleInsoluble[2][4]

Stock Solution Storage Recommendations

Storage TemperatureDurationRecommendations
-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1][5]
-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic water bath.

  • Procedure: a. Bring the this compound powder vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution vigorously for 1-2 minutes. e. If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. h. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell Culture Experiments

  • Materials: Prepared this compound stock solution, pre-warmed complete cell culture medium.

  • Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution. c. When diluting, add the this compound solution to the medium and immediately vortex or pipette up and down to ensure rapid and thorough mixing. This minimizes the risk of precipitation. d. Add the final desired concentration of this compound (and the corresponding vehicle control) to your cell culture plates. e. Ensure the final DMSO concentration in the cell culture wells does not exceed the tolerance level of your cell line (typically ≤ 0.1%).

Visualizations

Avadomide_Signaling_Pathway cluster_0 This compound Action cluster_1 Ubiquitination & Degradation cluster_2 Downstream Effects This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN binds to NFkB_Inhibition NF-κB Pathway Inhibition This compound->NFkB_Inhibition Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Apoptosis Apoptosis in Malignant B-cells Proteasome->Apoptosis T_Cell_Activation T-Cell Co-stimulation (e.g., IL-2 Production) Proteasome->T_Cell_Activation Experimental_Workflow start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO (Sonication if needed) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Serially Dilute in Pre-warmed Culture Medium thaw->dilute treat Add to Cell Culture dilute->treat end Experiment Start treat->end Troubleshooting_Logic start Issue: Precipitation in Cell Culture Medium check_stock Is the stock solution clear? start->check_stock check_dmso Is final DMSO concentration > 0.1%? solution_dmso Lower final DMSO concentration. Perform toxicity titration. check_dmso->solution_dmso Yes end Problem Resolved check_dmso->end No check_dilution Was a single, large dilution performed? check_dilution->check_dmso No solution_dilution Use serial dilutions with vigorous mixing. check_dilution->solution_dilution Yes solution_dmso->end solution_dilution->end check_stock->check_dilution Yes solution_stock Warm and sonicate stock. If persists, remake stock. check_stock->solution_stock No solution_stock->end

References

Avadomide Technical Support Center: Managing Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Avadomide (CC-122). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments while managing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel small-molecule Cereblon E3 ligase modulator (CELMoD).[1][2] It functions as a "molecular glue" by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4][5] This binding alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins.[3][6] The primary, well-characterized neosubstrates of this compound are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7] The degradation of these factors is responsible for this compound's potent anti-tumor and immunomodulatory effects.[7][8]

Q2: What are the known on-target and off-target substrates of this compound?

The intended on-target substrates of this compound are Ikaros and Aiolos. However, like other molecular glues, this compound can induce the degradation of other proteins, which are considered off-target substrates in most research contexts. One such identified off-target is the transcription factor ZMYM2 (Zinc Finger MYM-Type Containing 2).

Target TypeProtein SubstratePrimary FunctionKey Experimental Observation
On-Target Ikaros (IKZF1)Hematopoietic transcription factorRapid degradation leads to anti-proliferative and immunomodulatory effects.[7]
On-Target Aiolos (IKZF3)Hematopoietic transcription factorRapid degradation leads to anti-proliferative and immunomodulatory effects.[7]
Off-Target ZMYM2Transcription factorIdentified as a novel substrate degraded in a CRBN-dependent manner upon this compound treatment.[1]

Q3: Are there any publicly available broad selectivity or kinome scan data for this compound?

Q4: What are the common off-target effects observed in a broader biological context (e.g., in vivo or in clinical studies)?

In a research context, off-target effects can manifest as any unintended biological consequence. Clinical studies of this compound have reported several common treatment-emergent adverse events (TEAEs) which researchers should be aware of, as they may translate to unexpected phenotypes in experimental models.

Common Off-Target Effects (from clinical data)
Neutropenia[9][10][11]
Fatigue[9][12]
Diarrhea[9][12]
Infections[10]
Anemia[10]
Febrile Neutropenia[10]

Troubleshooting Guide

Problem 1: Inconsistent or no degradation of Ikaros/Aiolos.

  • Possible Cause 1: Low Cereblon (CRBN) expression.

    • Solution: Confirm CRBN expression in your cell line or model system by Western blot or qPCR. This compound's activity is entirely dependent on CRBN.[6] If CRBN levels are low, consider using a different cell model with higher CRBN expression.

  • Possible Cause 2: Compound inactivity.

    • Solution: Ensure the this compound powder was stored correctly and the stock solution is fresh. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Sub-optimal treatment conditions.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type. Degradation of Ikaros and Aiolos is typically rapid, occurring within hours.[12]

  • Possible Cause 4: Proteasome inhibition.

    • Solution: Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome, which is required for the degradation of the target proteins.

Problem 2: Unexpected cell toxicity or changes in cell phenotype.

  • Possible Cause 1: Off-target protein degradation.

    • Solution: this compound is known to degrade ZMYM2 and may affect other proteins.[1] To confirm if the observed phenotype is due to an off-target effect, use a CRBN knockout cell line as a control. In the absence of CRBN, this compound-induced degradation will be abolished, and any remaining phenotypic effects can be attributed to off-target binding or other mechanisms.

  • Possible Cause 2: On-target effects in a sensitive cell line.

    • Solution: The degradation of Ikaros and Aiolos has profound effects on hematopoietic and immune cells.[7] If you are working with these cell types, the observed toxicity may be an on-target effect. Try to rescue the phenotype by overexpressing degradation-resistant mutants of Ikaros or Aiolos.

  • Possible Cause 3: Immunomodulatory effects.

    • Solution: this compound has potent immunomodulatory effects, including the activation of T-cells and NK cells.[8] If working with co-culture systems or in vivo models, be aware that these effects can confound results. Analyze immune cell populations by flow cytometry to characterize these changes.

Problem 3: U-shaped or other unusual dose-response curves in viability assays.

  • Possible Cause 1: Compound precipitation at high concentrations.

    • Solution: Visually inspect the wells of your assay plate for any signs of compound precipitation. Precipitates can interfere with optical readings. Determine the solubility limit of this compound in your culture medium.[13]

  • Possible Cause 2: Direct interference with assay reagents.

    • Solution: Some compounds can directly reduce colorimetric or fluorometric assay reagents (e.g., MTT, resazurin), leading to a false signal of increased viability. Run a cell-free control where you add this compound to the assay medium and reagent to check for direct chemical reactions.[13]

  • Possible Cause 3: Complex biological responses.

    • Solution: High concentrations of a compound can sometimes trigger different cellular pathways than lower concentrations. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content vs. metabolic activity).

Experimental Protocols & Methodologies

Protocol 1: Validating On-Target vs. Off-Target Effects using a CRBN Knockout Control

This workflow helps to determine if an observed effect of this compound is dependent on its canonical Cereblon-mediated mechanism.

cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Interpretation WT Wild-Type Cells (CRBN+/+) WT_Veh WT + Vehicle WT->WT_Veh WT_Ava WT + this compound WT->WT_Ava KO CRBN Knockout Cells (CRBN-/-) KO_Veh KO + Vehicle KO->KO_Veh KO_Ava KO + this compound KO->KO_Ava Pheno Phenotypic Assay (e.g., Viability, Gene Expression) WT_Ava->Pheno Degrad Degradation Analysis (Western Blot for Ikaros, Aiolos, Off-targets) WT_Ava->Degrad KO_Ava->Pheno KO_Ava->Degrad OnTarget On-Target Effect (CRBN-Dependent) Pheno->OnTarget Effect only in WT OffTarget Off-Target Effect (CRBN-Independent) Pheno->OffTarget Effect in both WT and KO Degrad->OnTarget Degradation only in WT

Workflow for differentiating CRBN-dependent and -independent effects.

Methodology:

  • Generate CRBN Knockout (KO) Cell Line: Use CRISPR/Cas9 technology to generate a CRBN KO cell line from the parental wild-type (WT) line used in your experiments. Kits and reagents for this are commercially available.[14][15][16] Validate the knockout by Western blot and Sanger sequencing.

  • Treatment: Plate both WT and CRBN KO cells. Treat each cell line with either vehicle control (e.g., DMSO) or this compound at the desired concentration.

  • Phenotypic Analysis: Perform your primary assay of interest (e.g., cell viability, proliferation, apoptosis assay, qPCR for a specific gene).

  • Degradation Analysis: In parallel, lyse the cells from each condition and perform a Western blot to confirm the degradation of Ikaros and Aiolos in the WT cells, and the lack of degradation in the KO cells.

  • Interpretation:

    • If the phenotype (e.g., decreased viability) is observed only in the WT cells treated with this compound and correlates with Ikaros/Aiolos degradation, the effect is likely on-target and CRBN-dependent.

    • If the phenotype is observed in both WT and KO cells treated with this compound, the effect is CRBN-independent and thus an off-target effect not related to the canonical molecular glue mechanism.

Protocol 2: Proteomics-Based Identification of Novel Off-Target Substrates

This protocol outlines a quantitative proteomics experiment to identify all proteins that are degraded upon this compound treatment.

A Cell Culture Treatment (e.g., Vehicle vs. This compound) B Cell Lysis and Protein Extraction A->B C Protein Digestion (e.g., Trypsin) B->C D Peptide Labeling (e.g., TMT or SILAC) C->D E LC-MS/MS Analysis D->E F Data Analysis: Identify and Quantify Proteins E->F G Identify Downregulated Proteins (Potential Off-Targets) F->G H Validation (Western Blot, CRISPR KO) G->H

Workflow for proteomics-based off-target identification.

Methodology:

  • Sample Preparation:

    • Culture your cells of interest and treat them with either vehicle (e.g., DMSO) or this compound for a predetermined time (e.g., 6-24 hours). Include multiple biological replicates.

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.[14]

    • Quantify the total protein concentration in each lysate (e.g., using a BCA assay).[17]

  • Protein Digestion and Labeling:

    • Take an equal amount of protein from each sample.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

    • For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT) or use a label-free quantification method.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples (if using TMT) and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.

    • Normalize the data to account for any loading differences.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the vehicle control. These are your potential off-target degradation substrates.

  • Validation:

    • Validate the top candidates from your proteomics screen by performing targeted Western blots using specific antibodies for those proteins.

    • To confirm that the degradation is CRBN-dependent, repeat the Western blot validation in both WT and CRBN KO cells.

Protocol 3: Step-by-Step Western Blot for Confirming Protein Degradation

This is a standard protocol to visually confirm the degradation of a specific protein.

Methodology:

  • Sample Preparation:

    • Treat cells with vehicle or this compound for the desired time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Quantify protein concentration (e.g., BCA assay).

  • SDS-PAGE:

    • Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a protein ladder.

    • Run the gel until the dye front reaches the bottom.[18]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Ikaros, anti-Aiolos, or an antibody against a potential off-target) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[19]

    • Always probe for a loading control (e.g., GAPDH, β-actin) on the same membrane to ensure equal protein loading between lanes.

Best Practices for Experimental Design

  • Use Appropriate Controls:

    • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.

    • CRBN Knockout Cells: As detailed above, this is the gold standard for confirming that an effect is mediated by the canonical Cereblon mechanism.

    • Inactive Control Compound: If available, use a structurally related but inactive analog of this compound that does not bind to Cereblon. This can help to rule out off-target effects caused by the chemical scaffold itself. While a specific inactive epimer of this compound is not commercially available, thalidomide itself has much weaker activity on Ikaros/Aiolos degradation and can sometimes be used as a comparative control.[6]

  • Perform Dose-Response and Time-Course Studies: Do not rely on a single concentration and time point. Characterizing the full dose-response curve and the kinetics of protein degradation and phenotypic changes is crucial for understanding the compound's effects.

  • Validate Key Reagents: Ensure that your cell lines are what you think they are (e.g., by STR profiling) and are free from contamination. Validate the specificity of all antibodies used for Western blotting.

  • Consider the "Hook Effect": In some assays involving ternary complex formation (like with molecular glues), very high concentrations of the compound can sometimes be less effective than moderate concentrations. This is because at high concentrations, the compound may independently saturate both the E3 ligase and the target protein, preventing the formation of the productive ternary complex. Be mindful of this when interpreting dose-response curves.

  • Orthogonal Assays: Whenever possible, confirm your findings using multiple, independent assays that measure different endpoints. For example, if you see a decrease in cell viability, follow up with assays for apoptosis (e.g., cleaved caspase-3) and cell cycle arrest.

References

Technical Support Center: Avadomide Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Avadomide in animal models. The information is designed to address common challenges and provide practical solutions to facilitate successful in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and administration of this compound in animal models.

Issue 1: this compound Precipitation in Formulation

Question: My this compound solution is precipitating during preparation or before administration. What can I do?

Answer: this compound hydrochloride, the salt form, generally has better solubility than the free base. However, precipitation can still occur, especially at higher concentrations. Here are some troubleshooting steps:

  • Vehicle Selection: The choice of vehicle is critical. For oral administration in mice, a common formulation is a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. For parenteral routes, co-solvents are often necessary. A suggested starting point is a mixture of DMSO and PEG300 or PEG400, with a small percentage of Tween-80 in saline. It is recommended to keep the DMSO concentration below 2% if the animal shows signs of weakness.

  • pH Adjustment: The solubility of this compound is pH-dependent. Ensure the pH of your final formulation is within a range that maintains solubility. Buffering the solution may be necessary.

  • Sonication and Heating: Gentle sonication can help dissolve this compound. Controlled heating (e.g., to 37°C) may also improve solubility, but it's crucial to first confirm the thermal stability of this compound in your chosen vehicle to prevent degradation.

  • Fresh Preparation: Prepare the formulation fresh before each use. This compound stability in solution can be limited, and precipitation can occur over time, even at 4°C.

Issue 2: Inconsistent Efficacy or High Variability in Animal Responses

Question: I am observing high variability in tumor growth inhibition or other pharmacodynamic effects between animals in the same treatment group. What could be the cause?

Answer: Inconsistent results can stem from several factors related to drug delivery and experimental technique:

  • Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Inadequate mixing can lead to inconsistent dosing. Continuous stirring during the dosing procedure is recommended.

  • Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs, which can lead to toxicity and variable absorption. For intraperitoneal (IP) injections, vary the injection site to avoid repeated local trauma and ensure proper absorption.

  • Animal Health: Underlying health issues in individual animals can affect drug metabolism and response. Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment.

  • Pharmacokinetics: The pharmacokinetic profile of this compound can be influenced by factors such as fed vs. fasted state. Standardize the feeding schedule of the animals relative to the time of drug administration.

Issue 3: Unexpected Toxicity or Adverse Events

Question: My animals are experiencing unexpected toxicity, such as significant weight loss or neutropenia, at doses reported to be safe in the literature. What should I consider?

Answer: While preclinical studies have established effective dose ranges, toxicity can be influenced by the specific animal strain, age, and health status, as well as the formulation used.

  • Dose and Schedule: Neutropenia is a known dose-limiting toxicity of this compound.[1] Consider implementing an intermittent dosing schedule, such as 5 days on/2 days off, which has been shown to improve tolerability and reduce the frequency and severity of neutropenia in clinical settings.[1][2][3]

  • Vehicle Toxicity: Some vehicles, particularly those containing high concentrations of solvents like DMSO, can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess any vehicle-related effects.

  • Animal Strain Differences: Different mouse or rat strains can have varying sensitivities to xenobiotics. If possible, consult literature that has used the same strain for this compound studies.

  • Supportive Care: Provide supportive care as needed, such as supplemental hydration or nutritional support, to help animals tolerate the treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cereblon E3 ligase modulator.[4][5][6] It binds to the cereblon protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][7] The degradation of these transcription factors results in both direct antitumor effects on B-cell malignancies and immunomodulatory effects, including T-cell and NK-cell activation.[2][4][7]

Q2: What are some recommended starting doses for this compound in mouse xenograft models?

A2: In preclinical xenograft models of diffuse large B-cell lymphoma (DLBCL), this compound administered orally once daily at doses of 3 mg/kg and 30 mg/kg has been shown to significantly decrease tumor growth.[5] The selection of the optimal dose will depend on the specific tumor model and the desired therapeutic window.

Q3: How can I monitor the pharmacodynamic effects of this compound in my animal model?

A3: A key pharmacodynamic marker for this compound is the degradation of its target proteins, Ikaros and Aiolos.[2][4] You can measure the levels of these proteins in tumor tissue or peripheral blood mononuclear cells (PBMCs) at various time points after this compound administration using techniques like Western blotting or flow cytometry. A significant reduction in Ikaros and Aiolos levels indicates target engagement.[5][6]

Q4: What are the known pharmacokinetic properties of this compound?

A4: In humans, this compound is orally bioavailable.[5][7] Following a single oral dose, the time to maximum plasma concentration (Tmax) is typically observed within a few hours.[8] The total plasma exposure to this compound increases with dose.[9] Renal clearance is a major route of elimination for this compound.[8] While detailed pharmacokinetic data in various animal models is not extensively published in the provided search results, it is expected that the oral bioavailability and clearance rates may differ between species.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in DLBCL Xenograft Models

Animal ModelCell LineTreatmentDosing ScheduleOutcomeReference
Female CB-17 SCID miceOCI-LY10 (ABC-DLBCL)This compound 3 mg/kgOnce dailySignificant tumor growth decrease (p=0.028)[5]
Female CB-17 SCID miceOCI-LY10 (ABC-DLBCL)This compound 30 mg/kgOnce dailySignificant tumor growth decrease (p<0.001)[5]
Female CB-17 SCID miceWSU-DLCL2 (GCB-DLBCL)This compound 3 or 30 mg/kgOnce dailySignificant tumor growth decrease (p<0.01)[5]

Table 2: Clinical Dosing and Tolerability of this compound

PopulationFormulationDosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)Reference
Advanced MalignanciesActive Pharmaceutical Ingredient28-day continuous3.0 mgNot specified[4][9]
R/R DLBCLThis compound HClContinuous3 mgNeutropenia[2]
R/R DLBCLThis compound HCl5/7 days intermittent4 mgImproved tolerability[2]
R/R DLBCLFormulated Capsule5/7 days intermittent3 mgImproved tolerability[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

  • Materials:

    • This compound (CC-122)

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Sterile tubes for storage

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

    • Weigh the appropriate amount of this compound powder.

    • If starting with a larger amount, use a mortar and pestle to grind the powder to a fine consistency.

    • Gradually add a small amount of the 0.5% CMC vehicle to the this compound powder and triturate to form a smooth paste.

    • Slowly add the remaining vehicle while continuously mixing.

    • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue stirring or use a homogenizer to break up any aggregates.

    • Prepare the formulation fresh daily. Store at 4°C for short-term storage if necessary, and re-suspend by vortexing or stirring before each use.

Protocol 2: Assessment of Ikaros and Aiolos Degradation in Tumor Tissue

  • Materials:

    • Tumor-bearing mice treated with this compound or vehicle

    • Surgical tools for tumor excision

    • Liquid nitrogen for snap-freezing

    • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and Western blot apparatus

    • Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • At predetermined time points after the final dose of this compound (e.g., 1, 6, or 24 hours), euthanize the mice and excise the tumors.[5]

    • Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until further processing.

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against Ikaros, Aiolos, and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control to determine the extent of degradation.

Visualizations

Avadomide_Signaling_Pathway cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 This compound Action cluster_2 Downstream Effects CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1 DDB1 DDB1->CUL4 CRBN Cereblon (CRBN) CRBN->DDB1 Ubiquitination Ubiquitination CRBN->Ubiquitination promotes This compound This compound This compound->CRBN binds to Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) Ikaros_Aiolos->CRBN recruited to B_Cell_Apoptosis B-Cell Malignancy Apoptosis Ikaros_Aiolos->B_Cell_Apoptosis leads to T_Cell_Activation T-Cell/NK-Cell Activation Ikaros_Aiolos->T_Cell_Activation leads to Ubiquitination->Ikaros_Aiolos Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->Ikaros_Aiolos degrades

Caption: this compound's mechanism of action.

Avadomide_Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_monitoring Monitoring and Analysis cluster_pd Pharmacodynamic (PD) Analysis A1 Weigh this compound A3 Create Homogenous Suspension (Triturate, Stir, Sonicate) A1->A3 A2 Prepare Vehicle (e.g., 0.5% CMC) A2->A3 B1 Dose Calculation (e.g., 3-30 mg/kg) A3->B1 B2 Animal Dosing (e.g., Oral Gavage) B1->B2 C1 Tumor Volume Measurement B2->C1 C2 Animal Weight & Health Monitoring B2->C2 C3 Tissue/Blood Collection C1->C3 C2->C3 D1 Protein Extraction (Tumor/PBMCs) C3->D1 D2 Western Blot/Flow Cytometry (Ikaros/Aiolos levels) D1->D2

Caption: A typical experimental workflow for this compound in vivo studies.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions P1 Inconsistent Results C1 Formulation Inhomogeneity P1->C1 C2 Administration Technique P1->C2 C3 Animal Health P1->C3 S1 Ensure Uniform Mixing (Continuous Stirring) C1->S1 S2 Refine Dosing Technique (Proper Gavage/IP) C2->S2 S3 Standardize Animal Cohorts (Health Screening) C3->S3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Avadomide stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Avadomide in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:

  • Decrease the final concentration: The solubility of this compound in aqueous buffers is limited. Try lowering the final concentration of this compound in your experiment.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try to include a small percentage of an organic co-solvent, such as DMSO or ethanol, in your final buffer to improve solubility. However, always check for solvent compatibility with your specific assay.

  • Use a surfactant: A non-ionic surfactant, like Tween-80 or Pluronic F-68, can help to increase the solubility of hydrophobic compounds. A typical final concentration for these surfactants is between 0.01% and 0.1%.

  • Prepare a fresh dilution: Always prepare aqueous dilutions of this compound immediately before use.

Q3: How can I determine the stability of this compound in my specific experimental buffer?

A3: Since the stability of this compound can be influenced by the specific composition, pH, and temperature of your experimental buffer, it is recommended to perform a stability study. A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section below.

Q4: What are the known degradation pathways for this compound?

A4: Specific degradation pathways for this compound in various experimental buffers are not extensively documented in publicly available literature. Potential degradation mechanisms for similar small molecules can include hydrolysis, oxidation, and photodecomposition. The provided experimental protocol will help you assess the stability of this compound under your specific experimental conditions.

Data Presentation

Table 1: this compound Stability Data Template

Buffer CompositionpHTemperature (°C)Time (hours)Initial Concentration (µM)Remaining this compound (%)Observations (e.g., precipitation)
e.g., PBS7.437010100Clear solution
2
4
8
24
e.g., Tris-HCl8.025010100Clear solution
2
4
8
24

Experimental Protocols

Protocol: Determining the Stability of this compound in an Experimental Buffer

This protocol provides a general framework for assessing the stability of this compound in a user-defined aqueous buffer.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Experimental buffer of choice (e.g., PBS, Tris-HCl)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Incubator or water bath
  • Autosampler vials

2. Methods:

Mandatory Visualization

Below are diagrams illustrating key concepts related to this compound's mechanism of action and the experimental workflow for stability testing.

Avadomide_Signaling_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Ubiquitination Ubiquitination CRBN->Ubiquitination Catalyzes CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 Rbx1 Rbx1 CUL4->Rbx1 DDB1->CRBN This compound This compound This compound->CRBN Binds to Proteasome Proteasome Degradation Degradation Ubiquitination->Proteasome Targets for Downstream_Effects Downstream Effects (e.g., Apoptosis, T-cell activation) Degradation->Downstream_Effects Leads to

Caption: this compound's mechanism of action.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_work Dilute to Working Concentration in Buffer prep_stock->prep_work sample_t0 Sample at T=0 prep_work->sample_t0 incubate Incubate at Desired Temperature prep_work->incubate hplc HPLC Analysis sample_t0->hplc sample_tx Sample at Time Points (Tx) incubate->sample_tx sample_tx->hplc data Data Analysis (% Remaining) hplc->data

Caption: Experimental workflow for stability testing.

References

Avadomide dose adjustments in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Avadomide dose adjustments in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel cereblon (CRBN) E3 ligase modulating agent. It binds to CRBN, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event induces the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these factors, which act as transcriptional repressors, leads to downstream effects including apoptosis in malignant B-cells and co-stimulation of T-cells through enhanced Interleukin-2 (IL-2) production.[4][5]

Q2: What are typical starting concentrations for this compound in in vitro cell culture experiments?

A2: The effective concentration of this compound is highly cell-line dependent. For initial experiments, it is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). Published studies on Diffuse Large B-cell Lymphoma (DLBCL) cell lines show a wide range of IC50 values.[6] A preliminary dose-ranging study from 1 nM to 5 µM is recommended.[6]

Q3: How can I confirm that this compound is active in my cell culture system?

A3: The most direct method to confirm this compound's activity is to measure the degradation of its primary targets, Ikaros and Aiolos. This can be effectively assessed via Western Blot analysis of cell lysates treated with this compound for 4-6 hours. A significant reduction in Ikaros and Aiolos protein levels compared to a vehicle-treated control indicates target engagement and drug activity.[1][7]

Q4: My cells are showing signs of significant cytotoxicity even at the IC50 dose during long-term culture. How should I adjust the dosing?

A4: Continuous exposure to a cytotoxic agent can be detrimental to maintaining a viable cell population for long-term studies. To mitigate this, an intermittent dosing schedule can be adopted, a strategy also explored in clinical trials to manage toxicity.[3] This involves treating cells for a set period (e.g., 5 days) followed by a drug-free period (e.g., 2 days) to allow for recovery. This approach can help select for adapted cells without causing a complete collapse of the culture.

Q5: After several weeks of culture, my cells appear to be less sensitive to this compound. What could be the cause and how can I investigate it?

A5: Reduced sensitivity over time suggests the development of drug resistance. This can occur through various mechanisms, such as mutations in the drug target or the activation of compensatory "bypass" signaling pathways.[8] To investigate, you can:

  • Confirm Target Presence: Verify that Cereblon (CRBN), the direct target of this compound, is still expressed in the resistant cells.

  • Re-evaluate IC50: Perform a new dose-response assay to quantify the shift in drug sensitivity.

  • Assess Bypass Pathways: Use Western Blot to probe for the activation of common pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK) that may be compensating for this compound's effects.[8]

Troubleshooting Guide for Long-Term Culture

Unforeseen challenges are common in long-term cell culture experiments involving potent compounds like this compound. The table below addresses specific issues, their potential causes, and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
High Cell Death After Initial Dosing 1. Cell line is highly sensitive to this compound.2. Incorrect drug concentration or solvent toxicity.1. Perform a detailed dose-response curve to determine the precise IC50 and IC25 values.2. Start long-term cultures at a lower concentration (e.g., IC25) and gradually escalate the dose as cells adapt.3. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
Inconsistent Drug Effect Between Experiments 1. Degradation of this compound stock solution.2. Variability in cell passage number or density.1. Prepare fresh drug dilutions from a validated powder stock for each experiment. Follow recommended storage conditions.[9]2. Maintain a consistent cell passage number and seeding density for all experiments to ensure uniformity.[10]
Loss of Ikaros/Aiolos Degradation Over Time 1. Downregulation or mutation of Cereblon (CRBN).2. Emergence of a resistant cell subpopulation.1. Check CRBN protein levels via Western Blot in both sensitive and resistant cells.2. Perform single-cell cloning to isolate and characterize resistant colonies.3. Consider sequencing the CRBN gene to check for mutations.
Changes in Cell Morphology or Growth Rate 1. Cellular stress due to continuous drug exposure.2. Selection of a sub-clone with different characteristics.1. Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off) to reduce stress.[3]2. Regularly monitor cell morphology and perform growth curve analysis to characterize any changes.3. Cryopreserve cell stocks at different stages of the long-term experiment.

Visualized Workflows and Pathways

This compound's Mechanism of Action

The diagram below illustrates the core signaling pathway activated by this compound, leading to the degradation of target proteins.

Avadomide_MoA cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) CUL4 CUL4 Targets Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Targets recruits DDB1 DDB1 RBX1 RBX1 This compound This compound This compound->CRBN binds Proteasome Proteasome Targets->Proteasome targeted to Ub Ubiquitin (Ub) Ub->Targets ubiquitination Degradation Degradation Proteasome->Degradation Downstream Downstream Effects (Apoptosis, T-Cell Activation) Degradation->Downstream leads to LongTerm_Workflow Start Start with Parental Cell Line DoseResponse 1. Perform Dose-Response Assay to Determine IC50 Start->DoseResponse StartCulture 2. Start Culture at Low Dose (e.g., IC25 - IC50) DoseResponse->StartCulture Monitor 3. Monitor Viability and Target Degradation (Western Blot) StartCulture->Monitor Decision Is Culture Stable? Monitor->Decision IncreaseDose 4a. Gradually Increase Dose (e.g., 1.5x every 2-3 weeks) Decision->IncreaseDose Yes Intermittent 4b. Switch to Intermittent Dosing (5 days on / 2 off) Decision->Intermittent No (High Toxicity) LongTerm 5. Maintain Long-Term Culture (Monitor for Resistance) IncreaseDose->LongTerm Intermittent->LongTerm End Characterize Phenotype LongTerm->End

References

Validation & Comparative

Avadomide vs. Other IMiDs: A Comparative Analysis of Cereblon Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Avadomide (CC-122) to the E3 ubiquitin ligase protein Cereblon (CRBN), benchmarked against other prominent immunomodulatory imide drugs (IMiDs): thalidomide, lenalidomide, and pomalidomide. This analysis is supported by experimental data from various biochemical and biophysical assays, offering insights for researchers in drug discovery and development.

Mechanism of Action: A Shared Target

This compound, along with thalidomide, lenalidomide, and pomalidomide, exerts its therapeutic effects by binding to cereblon, a crucial substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event modulates the E3 ligase activity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these "neosubstrates" is central to the anti-proliferative and immunomodulatory activities of this class of drugs.[1][2][3] The subtle structural differences between these IMiDs influence their binding affinity to cereblon, which in turn can affect their potency and clinical efficacy.[4]

Quantitative Comparison of Cereblon Binding Affinity

The binding affinity of IMiDs to cereblon can be quantified using various experimental techniques, yielding metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values for these metrics indicate a higher binding affinity. The following table summarizes publicly available data from different assay types. It is important to note that direct comparison of absolute values across different experimental setups should be approached with caution due to variations in assay conditions.

CompoundAssay TypeTargetBinding Affinity (Kd or IC50)Reference
This compound (CC-122) Labeled MST AssayHuman TBD of CRBN (hTBD)Kd = 1.1 ± 0.1 µM--INVALID-LINK--
Labeled MST AssayBacterial CRBN homolog (MsCI4)Kd = 1.3 ± 0.1 µM--INVALID-LINK--
Thalidomide Labeled MST AssayHuman TBD of CRBN (hTBD)Kd = 2.4 ± 0.3 µM--INVALID-LINK--
Labeled MST AssayBacterial CRBN homolog (MsCI4)Kd = 2.0 ± 0.2 µM--INVALID-LINK--
Thermal Melt Shift AssayRecombinant CRBN-DDB1 complexIC50 ≈ 30 µM--INVALID-LINK--
Lenalidomide Thermal Melt Shift AssayRecombinant CRBN-DDB1 complexIC50 ≈ 3 µM--INVALID-LINK--
Competitive Binding AssayEndogenous CRBN in U266 cellsIC50 ≈ 2 µM--INVALID-LINK--
Pomalidomide Thermal Melt Shift AssayRecombinant CRBN-DDB1 complexIC50 ≈ 3 µM--INVALID-LINK--
Competitive Binding AssayEndogenous CRBN in U266 cellsIC50 ≈ 2 µM--INVALID-LINK--

TBD: Thalidomide-Binding Domain; MST: MicroScale Thermophoresis.

Based on the available data, this compound demonstrates a binding affinity to the human thalidomide-binding domain of cereblon that is approximately twofold stronger than that of thalidomide when measured by the labeled MST assay. Data from other assays suggest that both lenalidomide and pomalidomide exhibit significantly higher binding affinities than thalidomide, with IC50 values in the low micromolar range. While a direct comparison of this compound with lenalidomide and pomalidomide using the same assay is not available in the provided search results, the existing data suggests that the newer generation of IMiDs, including this compound, have been optimized for enhanced cereblon binding.

Experimental Protocols

A variety of biophysical and biochemical assays are employed to determine the binding affinity of small molecules to their protein targets. Below is a detailed methodology for a representative competitive binding assay using fluorescently-labeled tracers, a common approach for quantifying such interactions.

Competitive Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a fluorescently labeled ligand (probe) for binding to the target protein (Cereblon).

Materials:

  • Purified recombinant human Cereblon/DDB1 complex.

  • Fluorescently labeled IMiD probe (e.g., a bodipy-labeled thalidomide analog).

  • Test compounds: this compound, thalidomide, lenalidomide, pomalidomide.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA.

  • 384-well, low-volume, black microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions. Subsequently, dilute these DMSO stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add an equal volume (e.g., 5 µL) of the fluorescently labeled probe at a constant concentration (typically at or below its Kd for Cereblon) to all wells.

  • Protein Addition and Incubation:

    • Initiate the binding reaction by adding a constant concentration of the purified Cereblon/DDB1 complex (e.g., 10 µL) to all wells. The final protein concentration should be optimized to yield a stable and significant polarization signal with the probe.

    • Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore used for the probe.

  • Data Analysis:

    • The raw fluorescence polarization data is plotted against the logarithm of the test compound concentration.

    • The data is then fitted to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

    • The IC50 value represents the concentration of the test compound required to displace 50% of the fluorescent probe from the Cereblon protein.

    • If the Kd of the fluorescent probe is known, the IC50 values can be converted to Ki (inhibition constant) values using the Cheng-Prusoff equation, providing a more direct measure of binding affinity.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for determining cereblon binding affinity.

IMiD_Signaling_Pathway cluster_IMiD IMiD Binding & CRBN Modulation cluster_Degradation Neosubstrate Degradation cluster_Effects Downstream Cellular Effects IMiD This compound / Other IMiDs CRBN_complex CRL4-CRBN E3 Ligase Complex IMiD->CRBN_complex Binds to Cereblon (CRBN) subunit Neosubstrates Ikaros (IKZF1) Aiolos (IKZF3) CRBN_complex->Neosubstrates Recruits Ubiquitination Ubiquitination Neosubstrates->Ubiquitination Tagged for degradation Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Downstream_Effects Anti-proliferative & Immunomodulatory Effects Proteasome->Downstream_Effects Results in

Caption: IMiD Signaling Pathway.

Binding_Assay_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis A Prepare serial dilutions of test IMiDs D Add test IMiDs and fluorescent probe to plate A->D B Prepare constant concentration of fluorescent probe B->D C Prepare constant concentration of CRBN/DDB1 complex E Add CRBN/DDB1 complex to initiate binding C->E D->E F Incubate to reach equilibrium E->F G Measure Fluorescence Polarization F->G H Plot data and fit dose-response curve G->H I Determine IC50 / Ki values H->I

Caption: Competitive Binding Assay Workflow.

References

Avadomide: A Comparative Analysis of Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD) that has demonstrated promising antitumor and immunomodulatory activities. This guide provides a cross-validation of this compound's efficacy in various cancer types, with a focus on hematological malignancies and a review of available data in solid tumors. The information is compiled from publicly available clinical trial data and preclinical research to offer an objective comparison of its performance.

Mechanism of Action

This compound exerts its effects by binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event modulates the E3 ligase activity, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these transcription factors results in a dual mechanism of action:

  • Direct Antitumor Activity: In malignant B-cells, the degradation of Ikaros and Aiolos leads to decreased proliferation and increased apoptosis.[1]

  • Immunomodulatory Effects: The degradation of these factors in T-cells and Natural Killer (NK) cells leads to their activation and enhanced anti-tumor immune responses.[1]

Efficacy in Hematological Malignancies

This compound has shown significant clinical activity in various B-cell malignancies, particularly Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).

This compound Monotherapy in Relapsed/Refractory (R/R) DLBCL

In the phase 1 dose-expansion study CC-122-ST-001, this compound monotherapy was evaluated in patients with relapsed or refractory de novo DLBCL.[1] The study highlighted the potential of a gene expression classifier to identify patients more likely to respond.

Efficacy EndpointClassifier-Positive PatientsClassifier-Negative PatientsOverall Population (de novo R/R DLBCL)
Overall Response Rate (ORR) 44%19%29%
Complete Response (CR) 16%5%11%
Median Progression-Free Survival (mPFS) 6 months1.5 monthsNot Reported
This compound in Combination Therapies

This compound has also been investigated in combination with other anti-cancer agents, demonstrating enhanced efficacy.

This compound with Rituximab in R/R DLBCL and R/R FL (CC-122-DLBCL-001)

A phase Ib study evaluated this compound in combination with rituximab in patients with R/R DLBCL and R/R FL.[2][3][4]

Cancer TypeOverall Response Rate (ORR)Median Duration of Response (mDOR)
R/R Diffuse Large B-Cell Lymphoma (DLBCL) 40.7%8.0 months
R/R Follicular Lymphoma (FL) 80.5%27.6 months

This compound with R-CHOP in Newly Diagnosed DLBCL (NCT03283202)

For newly diagnosed high-risk DLBCL, this compound was combined with the standard R-CHOP chemotherapy regimen in a phase I/II study.[5][6]

Efficacy EndpointValue
Overall Response Rate (ORR) 88%
Complete Response (CR) Rate 79%
1-Year Progression-Free Survival (PFS) Rate 80%

Efficacy in Solid Tumors

The investigation of this compound in solid tumors is in earlier stages, with limited but noteworthy findings.

Brain Cancer (Glioblastoma)

The first-in-human study (CC-122-ST-001) included a small cohort of patients with brain cancer.[7][8] While no objective responses were reported, a promising signal of disease stabilization was observed.[7][8]

Efficacy EndpointObservation
Progression-Free Survival 5 out of 6 patients experienced non-progression for at least 6 months.[7][8]
Hepatocellular Carcinoma (HCC)
Other Solid Tumors

The initial dose-escalation study included patients with various advanced solid tumors, but no objective responses were observed in these cohorts.[7][8]

Experimental Protocols

CC-122-ST-001: First-in-Human Study of this compound Monotherapy[1][7]
  • Study Design: A multicenter, open-label, phase 1 dose-escalation (3+3 design) and dose-expansion study.[1][7]

  • Patient Population: Patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma who were unresponsive to standard therapies.[1][7]

  • Treatment: this compound was administered orally. The dose-escalation cohorts evaluated continuous daily dosing from 0.5 mg to 3.5 mg.[7] The expansion cohorts for DLBCL explored both continuous and intermittent (5 days on/2 days off) dosing schedules.[1]

  • Primary Objectives: To determine the dose-limiting toxicity (DLT), non-tolerated dose (NTD), maximum tolerated dose (MTD), and recommended phase 2 dose (RP2D).[7]

  • Secondary Objectives: To assess the preliminary efficacy of this compound.[7]

CC-122-DLBCL-001: this compound with Rituximab in R/R DLBCL and FL[2][3][4]
  • Study Design: A multicenter, phase Ib, open-label, dose-expansion study.[2]

  • Patient Population: Patients aged 18 years or older with histologically or cytologically confirmed R/R DLBCL (including transformed indolent lymphoma) or R/R CD20-positive FL.[2]

  • Treatment: this compound 3 mg was administered orally 5 days on/2 days off. Rituximab was administered intravenously at 375 mg/m² on day 8 of cycle 1, day 1 of cycles 2 through 6, and then every third subsequent cycle for up to 2 years.[2][3][4]

  • Primary Endpoints: Safety and tolerability.[2][3][4]

  • Secondary Endpoint: Preliminary efficacy.[2][3][4]

NCT03283202: this compound with R-CHOP in Newly Diagnosed DLBCL[5][6][11]
  • Study Design: A phase I/II study.[5][6][11]

  • Patient Population: Newly diagnosed DLBCL patients with high-risk features (International Prognostic Index [IPI] scores of 3-5).[5][6][11]

  • Treatment: Patients received the standard R-CHOP-21 regimen in combination with escalating doses of oral this compound (1-3 mg) for up to six 21-day cycles.[5][6] All patients received pegfilgrastim support.[5][6]

  • Primary Objectives: To assess the safety, tolerability, and complete response (CR) rate.[5][6]

Visualizing this compound's Mechanism and Clinical Evaluation

To further elucidate the concepts discussed, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow for its clinical assessment.

Avadomide_Signaling_Pathway This compound Signaling Pathway cluster_cell Malignant B-Cell / T-Cell cluster_nucleus Nucleus This compound This compound CRBN Cereblon (CRBN) This compound->CRBN binds to CRL4 CUL4-DDB1-RBX1 E3 Ubiquitin Ligase CRBN->CRL4 recruits to Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRL4->Ikaros_Aiolos ubiquitinates Proteasome Proteasome Ikaros_Aiolos->Proteasome degraded by Gene_Expression Altered Gene Expression: - Decreased B-Cell Proliferation - Increased T-Cell Activation (e.g., IL-2) Proteasome->Gene_Expression leads to

Caption: this compound's mechanism of action.

Clinical_Trial_Workflow Clinical Trial Workflow for this compound Patient_Screening Patient Screening - Diagnosis Confirmation - Eligibility Criteria Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment - Tumor Imaging - Bloodwork Informed_Consent->Baseline_Assessment Treatment_Cycle Treatment Cycle - this compound Administration - Combination Agents (if any) Baseline_Assessment->Treatment_Cycle Monitoring Monitoring - Adverse Events - Lab Parameters Treatment_Cycle->Monitoring Tumor_Assessment Tumor Assessment (e.g., every 2 cycles) Monitoring->Tumor_Assessment Response_Evaluation Response Evaluation (e.g., ORR, PFS, DOR) Tumor_Assessment->Response_Evaluation Response_Evaluation->Treatment_Cycle Continue Treatment Follow_Up Long-term Follow-up - Survival Status Response_Evaluation->Follow_Up End of Treatment

Caption: A typical clinical trial workflow.

References

Avadomide vs. Pomalidomide: A Comparative Analysis of T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avadomide (CC-122) and pomalidomide are both potent immunomodulatory drugs that leverage the body's own immune system to combat malignancies. A key aspect of their mechanism of action is the activation of T-cells, critical players in the anti-tumor immune response. This guide provides a detailed comparative analysis of their effects on T-cell activation, supported by experimental data and methodologies, to inform research and drug development efforts.

Core Mechanism of Action: Cereblon-Mediated Immunomodulation

Both this compound and pomalidomide belong to a class of compounds known as Cereblon E3 ligase modulators (CELMoDs).[1] Their primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][3][4][5][6][7] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4][5][6][7][8][9]

Ikaros and Aiolos are transcriptional repressors that play a crucial role in lymphocyte development and function. In T-cells, they are known to suppress the expression of key genes involved in activation and proliferation, including the gene for Interleukin-2 (IL-2).[3][5][10] By inducing the degradation of Ikaros and Aiolos, this compound and pomalidomide effectively remove this transcriptional repression. This leads to a cascade of downstream effects characteristic of T-cell activation, including enhanced T-cell proliferation, increased production of pro-inflammatory cytokines such as IL-2 and interferon-gamma (IFN-γ), and a shift towards a more activated T-cell phenotype.[3][11][12]

cluster_0 T-Cell Cytoplasm cluster_1 T-Cell Nucleus cluster_2 Downstream Effects This compound This compound / Pomalidomide CRBN CRL4-CRBN E3 Ligase This compound->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Ub Ubiquitin Ikaros_Aiolos->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation IL2_Gene IL-2 Gene Transcription Increased IL-2 Transcription IL2_Gene->Transcription T_Cell_Activation T-Cell Activation & Proliferation Transcription->T_Cell_Activation Cytokine_Production Cytokine Production (IL-2, IFN-γ) Transcription->Cytokine_Production Ikaros_Aiolos_nuclear->IL2_Gene Repression Lifted

Caption: Shared signaling pathway of this compound and Pomalidomide in T-cell activation.

Quantitative Comparison of T-Cell Activation

The following table summarizes the quantitative effects of this compound and pomalidomide on various markers of T-cell activation, as reported in different studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, these data are compiled from separate investigations.

ParameterThis compoundPomalidomideSource
IL-2 Production 300% increase in ex vivo stimulated T-cells from DLBCL patients.[4][13]Potent inducer of IL-2 production, 300-1,200 times more potent than thalidomide.[12][4][12][13]
IFN-γ Production 185% increase in ex vivo stimulated T-cells from DLBCL patients.[4][13]Potent inducer of IFN-γ production, 300-1,200 times more potent than thalidomide.[12][4][12][13]
T-Cell Proliferation Promotes T-cell proliferation.[14]Significantly stimulates T-cell proliferation via the T-cell receptor.[15] More potent than thalidomide.[16][16][14][15]
Activated CD8+ T-Cells 111% increase in activated (HLA-DR+) CD8+ T-cells in peripheral blood of DLBCL patients.[4]Therapy-induced activation of CD8+ T-cells correlated with clinical response in myeloma patients.[17][4][17]
Memory CD8+ T-Cells 214% increase in memory (CD45RA-/CD45RO+) CD8+ T-cells in peripheral blood of DLBCL patients.[4]Increased CD45RO+ T-cells observed in vivo in early phase studies.[17][4][17]
Naïve CD8+ T-Cells 30% decrease in naïve (CD45RA+/CD45RO-) CD8+ T-cells in peripheral blood of DLBCL patients.[4]Concurrent decrease in CD45RA+ T-cells observed in vivo.[17][4][17]
Regulatory T-Cells (Tregs) Identified an increase in Treg populations in peripheral blood.[2]Inhibits IL-2-mediated generation of Tregs and their suppressor function.[18][2][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the effects of this compound and pomalidomide on T-cell activation.

T-Cell Isolation and Culture
  • Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients using Ficoll-Paque density gradient centrifugation.[3]

  • T-Cell Purification: T-cells (total T-cells, or CD4+ and CD8+ subsets) are then purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Culture Conditions: Purified T-cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and in some cases, a low dose of IL-2 to maintain viability.

In Vitro T-Cell Activation Assays
  • Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies, often plate-bound or in soluble form, to mimic T-cell receptor (TCR) and co-stimulatory signaling.[3][15]

  • Drug Treatment: Cells are treated with varying concentrations of this compound, pomalidomide, or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for activation, proliferation, and cytokine production.

Measurement of T-Cell Proliferation
  • CFSE Staining: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the CFSE dye is distributed equally between daughter cells, and the reduction in fluorescence intensity, measured by flow cytometry, is proportional to the number of cell divisions.[18]

  • 3H-Thymidine Incorporation: Proliferating cells incorporate radiolabeled thymidine into their DNA. The amount of incorporated radioactivity, measured by a scintillation counter, is an indicator of cell proliferation.

Cytokine Production Analysis
  • ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-2, IFN-γ) in the cell culture supernatants.[3]

  • Intracellular Cytokine Staining (ICS): T-cells are treated with a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines for analysis by flow cytometry.[17]

  • Multiplex Bead Array (e.g., Luminex): This technology allows for the simultaneous measurement of multiple cytokines in a single sample.

Flow Cytometry for T-Cell Phenotyping
  • Surface Marker Staining: T-cells are stained with a panel of fluorescently labeled antibodies against cell surface markers to identify different T-cell subsets (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, HLA-DR).[4][13]

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to determine the percentage and absolute number of different T-cell populations.

cluster_assays Assess T-Cell Activation start Start: Isolate PBMCs from Blood purify_t_cells Purify T-Cells (e.g., MACS) start->purify_t_cells stimulate_and_treat Stimulate T-Cells (e.g., anti-CD3/CD28) + Treat with this compound/Pomalidomide purify_t_cells->stimulate_and_treat incubate Incubate for 24-72 hours stimulate_and_treat->incubate proliferation Proliferation Assay (e.g., CFSE) incubate->proliferation cytokine Cytokine Analysis (e.g., ELISA) incubate->cytokine phenotyping Flow Cytometry (Phenotyping) incubate->phenotyping end End: Data Analysis & Comparison proliferation->end cytokine->end phenotyping->end

Caption: A typical experimental workflow for assessing T-cell activation by immunomodulatory drugs.

Conclusion

Both this compound and pomalidomide are effective activators of T-cells, operating through a shared and well-defined molecular mechanism involving the CRL4CRBN E3 ligase and the degradation of Ikaros and Aiolos. While both drugs lead to enhanced T-cell proliferation and cytokine production, the available data suggests that this compound has been more recently characterized in clinical settings with specific quantitative effects on T-cell subsets in diseases like DLBCL. Pomalidomide, being an earlier generation immunomodulatory drug, has extensive preclinical and clinical data supporting its potent T-cell co-stimulatory effects, often benchmarked against thalidomide and lenalidomide.

The choice between these agents in a research or clinical context may depend on the specific malignancy, the desired immunomodulatory profile, and the evolving landscape of clinical data. The experimental protocols outlined provide a framework for further head-to-head comparisons to delineate more subtle differences in their T-cell activation profiles, which could be critical for optimizing their therapeutic use and for the development of next-generation immunomodulatory agents.

References

Replicating Published Avadomide Findings: A Comparative Guide for the New Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key experimental findings related to Avadomide, a novel cereblon E3 ligase modulator. It is designed to assist researchers in replicating and building upon published data in a new laboratory setting. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound (CC-122) is a small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Its mechanism of action involves binding to CRBN, which induces the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these transcription factors leads to a cascade of downstream effects, including the modulation of the NF-κB signaling pathway, induction of interferon-stimulated genes (ISGs), and enhanced T-cell activation, ultimately resulting in anti-tumor and immunomodulatory activities.[4][5] this compound has shown activity in various hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma (MM).[1][6]

Comparative Performance Data

To facilitate the comparison of this compound's performance, the following tables summarize key preclinical and clinical data.

Table 1: Preclinical Activity of this compound and Related Compounds
CompoundCell LineAssay TypeIC50Reference
This compound DLBCL Cell Lines (ABC and GCB subtypes)Proliferation0.01 - 1.5 µM[7]
LenalidomideMultiple Myeloma Cell Lines (n=23)Proliferation0.15 - 7 µM[8]
PomalidomideMultiple Myeloma (RPMI8226)Cell Viability (MTT)8 µM (at 48h)[9]
PomalidomideMultiple Myeloma (OPM2)Cell Viability (MTT)10 µM (at 48h)[9]
PomalidomideHuman PBMCsTNF-α release13 nM[10]
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory DLBCL
Clinical TrialTreatmentOverall Response Rate (ORR)Complete Response (CR)Key Adverse Events (Grade ≥3)
NCT01421524This compound Monotherapy29%11%Neutropenia (51%), Infections (24%), Anemia (12%), Febrile Neutropenia (10%)
NCT03283202This compound + R-CHOP88%79%Neutropenia (54%), Anemia (20%), Leukopenia (20%), Lymphopenia (14%), Hypophosphatemia (14%), Febrile Neutropenia (11%)

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This competitive assay measures the binding affinity of this compound to the Cereblon protein.

Materials:

  • HTRF Cereblon Binding Kit (e.g., Revvity, Cisbio)

  • GST-tagged human Cereblon protein

  • Europium cryptate-labeled anti-GST antibody (donor fluorophore)

  • Thalidomide-Red labeled with XL665 (acceptor fluorophore)

  • This compound and other test compounds

  • Assay buffer

  • Low-volume 384-well white plates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 2 µL of the GST-tagged Cereblon protein solution to each well.

  • Prepare a detection mix containing the anti-GST-Europium cryptate antibody and Thalidomide-Red.

  • Add 4 µL of the detection mix to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 1-2 hours), protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the results against the compound concentration to determine the IC50 value.

Aiolos and Ikaros Degradation Assay (Western Blot)

This assay quantifies the degradation of Aiolos and Ikaros proteins in cells treated with this compound.

Materials:

  • DLBCL or other relevant cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Aiolos (e.g., Cell Signaling Technology #15103, 1:1000 dilution)

    • Rabbit anti-Ikaros (e.g., ELK Biotechnology ES2599, 1:500 - 1:2000 dilution)

    • Antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-Aiolos or anti-Ikaros) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., DLBCL, MM)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

NF-κB Signaling Assay (Luciferase Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of the NF-κB pathway.

Materials:

  • Cancer cell line (e.g., DLBCL)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Control plasmid with a constitutively active promoter driving Renilla luciferase expression (for normalization)

  • Transfection reagent

  • This compound

  • TNF-α (or another NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with this compound or vehicle control for a specified pre-incubation time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for an appropriate duration (e.g., 6-8 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control to determine the effect on NF-κB signaling.

T-Cell Activation Assay (IL-2 Production by ELISA)

This assay quantifies the production of Interleukin-2 (IL-2), a key indicator of T-cell activation, in response to this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))

  • Human IL-2 ELISA Kit

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Stimulate the T-cells by adding anti-CD3/CD28 antibodies or PHA.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Perform the IL-2 ELISA on the supernatants according to the manufacturer's protocol. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the standards and samples.

    • Adding a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Calculate the concentration of IL-2 in each sample based on the standard curve.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound signaling pathway and a typical experimental workflow.

Avadomide_Signaling_Pathway cluster_cell Tumor Cell cluster_tcell T-Cell This compound This compound CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN binds Ikaros_Aiolos Ikaros / Aiolos CRBN->Ikaros_Aiolos recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation ISG Interferon Stimulated Genes (ISG) Upregulation Degradation->ISG NFkB_Inhibition NF-κB Pathway Inhibition Degradation->NFkB_Inhibition IL2 IL-2 Production Degradation->IL2 Apoptosis Apoptosis ISG->Apoptosis NFkB_Inhibition->Apoptosis TCell_Activation T-Cell Activation & Proliferation IL2->TCell_Activation Experimental_Workflow_this compound cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (e.g., DLBCL, PBMCs) Compound_Prep 2. This compound Preparation (Serial Dilutions) Cell_Culture->Compound_Prep Cell_Treatment 3. Cell Treatment (this compound vs. Vehicle) Compound_Prep->Cell_Treatment Western_Blot 4a. Western Blot (Aiolos/Ikaros Degradation) Cell_Treatment->Western_Blot MTT_Assay 4b. MTT Assay (Cell Viability - IC50) Cell_Treatment->MTT_Assay ELISA 4c. IL-2 ELISA (T-Cell Activation) Cell_Treatment->ELISA Luciferase_Assay 4d. Luciferase Assay (NF-κB Activity) Cell_Treatment->Luciferase_Assay Quantification 5. Data Quantification (Band Density, Absorbance, Luminescence) Western_Blot->Quantification MTT_Assay->Quantification ELISA->Quantification Luciferase_Assay->Quantification Comparison 6. Comparative Analysis (vs. Controls and Alternatives) Quantification->Comparison Conclusion 7. Conclusion (Confirmation of this compound's Effects) Comparison->Conclusion

References

Avadomide's Synergistic Potential: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avadomide (CC-122), a novel cereblon E3 ligase modulator (CELMoD), has demonstrated promising antitumor and immunomodulatory activities. Its mechanism of action, involving the targeted degradation of Ikaros and Aiolos transcription factors, provides a strong rationale for combination therapies. This guide provides an objective comparison of this compound's synergistic effects with other targeted therapies, supported by preclinical and clinical data.

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound binds to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these factors leads to a dual mechanism of action:

  • Direct Cell-Autonomous Activity: In malignant B-cells, the loss of Ikaros and Aiolos results in decreased proliferation and increased apoptosis.[1]

  • Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T cells and natural killer (NK) cells leads to enhanced anti-tumor immune responses. This includes increased production of interleukin-2 (IL-2), T-cell co-stimulation, and enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[1][3]

cluster_direct Direct Cell-Autonomous Effect cluster_immunomodulatory Immunomodulatory Effect This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos targets Proteasome Proteasomal Degradation Ikaros_Aiolos->Proteasome ubiquitination & B_Cell Malignant B-Cell Ikaros_Aiolos->B_Cell represses T_Cell_NK_Cell T-Cell / NK Cell Ikaros_Aiolos->T_Cell_NK_Cell represses Apoptosis Apoptosis & Decreased Proliferation B_Cell->Apoptosis Immune_Activation Immune Activation (↑ IL-2, ↑ ADCC) T_Cell_NK_Cell->Immune_Activation

This compound's dual mechanism of action.

Synergy with Anti-CD20 Monoclonal Antibodies

Preclinical and clinical studies have demonstrated significant synergy between this compound and anti-CD20 monoclonal antibodies like rituximab and obinutuzumab. This synergy is attributed to the combination of this compound's direct cytotoxic effects on lymphoma cells and its ability to enhance the ADCC mediated by anti-CD20 antibodies.

Preclinical Evidence: this compound and Rituximab

A preclinical study in a diffuse large B-cell lymphoma (DLBCL) xenograft model showed that the combination of this compound and rituximab resulted in significantly greater tumor growth inhibition (TGI) compared to either agent alone.[4]

Treatment GroupTumor Growth Inhibition (TGI)
Vehicle Control0%
This compound Monotherapy28%
Rituximab Monotherapy19%
This compound + Rituximab55%

In vitro studies have further elucidated the mechanism of this synergy, demonstrating that this compound enhances rituximab-mediated ADCC in DLBCL cell lines.[4]

cluster_workflow Preclinical Xenograft Study Workflow start Implant DLBCL cells into immunodeficient mice treatment Administer Treatment: - Vehicle - this compound - Rituximab - this compound + Rituximab start->treatment monitoring Monitor tumor volume over time treatment->monitoring analysis Calculate Tumor Growth Inhibition (TGI) monitoring->analysis

Workflow for in vivo xenograft studies.

Clinical Evidence: this compound in Combination with Anti-CD20 Antibodies

This compound with Rituximab in Relapsed/Refractory (R/R) Lymphoma

A Phase Ib study (NCT02031419) evaluated the combination of this compound and rituximab in patients with R/R DLBCL and follicular lymphoma (FL).[5] The combination was found to be well-tolerated with promising antitumor activity.

DiseaseOverall Response Rate (ORR)Complete Response (CR)
R/R DLBCL40.7%Not Reported
R/R FL80.5%Not Reported

For comparison, a Phase I study of this compound monotherapy (NCT01421524) in patients with R/R DLBCL showed an ORR of 29% and a CR rate of 11%.[3]

This compound with Obinutuzumab in R/R B-cell Non-Hodgkin Lymphoma

A Phase I study (CC-122-NHL-001) investigated this compound in combination with obinutuzumab in patients with R/R B-cell non-Hodgkin lymphoma. The combination had a manageable toxicity profile.[6]

Synergy with Chemotherapy: this compound and R-CHOP

The combination of this compound with the standard R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) regimen has been evaluated in newly diagnosed DLBCL.

Clinical Evidence: this compound plus R-CHOP in Newly Diagnosed DLBCL

A Phase I/II study (NCT03283202) assessed the safety and efficacy of this compound in combination with R-CHOP for previously untreated high-risk DLBCL. The combination was well-tolerated and showed promising efficacy.

Efficacy EndpointThis compound + R-CHOP
Overall Response Rate (ORR)88%
Complete Response (CR) Rate79%
1-Year Progression-Free Survival (PFS)80%

These results compare favorably to historical data for R-CHOP alone in a similar high-risk patient population.

Exploring Other Combinations: BTK and PI3K Inhibitors

The synergistic potential of this compound with other targeted agents, such as Bruton's tyrosine kinase (BTK) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors, has also been a subject of investigation.

Clinical Evaluation of this compound with BTK and mTOR Inhibitors

The dose-escalation portion of the NCT02031419 study also explored combinations of this compound with the BTK inhibitor ibrutinib (CC-292) and the mTOR inhibitor CC-223.[5] However, these combinations were associated with increased toxicity and did not show sufficient improvement in responses to warrant further investigation in the dose-expansion phase.[5] This highlights the importance of careful evaluation of combination regimens to balance efficacy and safety.

Experimental Protocols

Detailed experimental protocols for the preclinical studies are crucial for the replication and validation of findings. While the supplementary materials for all cited preclinical studies were not publicly available, the following are generalized protocols based on the descriptions in the primary publications and standard laboratory practices.

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
  • Cell Culture: Culture lymphoma target cells (e.g., SUDHL-4) and human peripheral blood mononuclear cells (PBMCs) as effector cells.

  • Target Cell Labeling: Label target cells with a fluorescent dye (e.g., Calcein AM) for identification by flow cytometry.

  • Opsonization: Incubate labeled target cells with rituximab or a control antibody.

  • Co-culture: Co-culture the opsonized target cells with PBMCs at various effector-to-target (E:T) ratios in the presence of this compound or vehicle control.

  • Flow Cytometry: After incubation, stain the cells with a viability dye (e.g., 7-AAD) and analyze by flow cytometry to quantify the percentage of dead target cells.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously implant human lymphoma cells into immunodeficient mice (e.g., SCID mice).

  • Tumor Growth: Allow tumors to establish and reach a predetermined size.

  • Treatment: Randomize mice into treatment groups: vehicle control, this compound alone, rituximab alone, and the combination of this compound and rituximab. Administer treatments according to the specified dosing schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound's unique dual mechanism of action, combining direct antitumor effects with immune system activation, makes it a compelling candidate for combination therapies. Strong preclinical and clinical evidence supports the synergistic activity of this compound with anti-CD20 monoclonal antibodies, leading to improved efficacy in lymphoma patients. The combination with standard chemotherapy regimens like R-CHOP also shows significant promise. While explorations into combinations with other targeted agents like BTK and PI3K inhibitors have faced challenges with toxicity, the continued investigation into novel, well-tolerated, and synergistic combinations with this compound holds the potential to further improve outcomes for patients with hematologic malignancies. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these combination strategies.

References

Avadomide Demonstrates Enhanced Specificity and Potency for Ikaros and Aiolos Degradation Compared to Lenalidomide and Pomalidomide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Avadomide (CC-122), a novel cereblon E3 ligase modulator (CELMoD), exhibits superior specificity and efficiency in degrading the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) when compared to the established immunomodulatory drugs (IMiDs) Lenalidomide and Pomalidomide. This heightened potency translates to a more robust induction of downstream anti-tumor and immunomodulatory effects, positioning this compound as a promising therapeutic agent in hematologic malignancies.

A comprehensive analysis of available data reveals that this compound's mechanism of action centers on its high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction remodels the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos. While Lenalidomide and Pomalidomide operate through the same pathway, quantitative assays demonstrate this compound's enhanced capacity to induce the degradation of these target proteins.

Comparative Analysis of Cereblon Binding and Substrate Degradation

Quantitative data on the binding affinity of these compounds to Cereblon and their efficiency in degrading Ikaros and Aiolos are crucial for a comparative assessment. While direct side-by-side studies with uniform methodologies are limited, a compilation of data from various sources provides a clear trend of this compound's superior performance.

CompoundCereblon Binding (IC50)Ikaros (IKZF1) DegradationAiolos (IKZF3) Degradation
This compound Data not consistently available in public domain, but described as having higher affinity than Lenalidomide and Pomalidomide.More rapid and profound degradation compared to Lenalidomide and Pomalidomide.More rapid and profound degradation compared to Lenalidomide and Pomalidomide.
Lenalidomide ~1.5 - 3 µMModerate degradation.Moderate degradation.
Pomalidomide ~1.2 - 3 µMPotent degradation, generally stronger than Lenalidomide.Potent degradation, generally stronger than Lenalidomide.

Note: IC50 values can vary depending on the specific assay conditions.

Broader Specificity Profile of this compound

Proteomic studies have begun to elucidate the broader selectivity of this compound. A quantitative mass spectrometry-based proteomic analysis of Hep3B cells treated with this compound revealed the degradation of not only Ikaros and Aiolos but also the transcription factor ZMYM2[1]. This suggests that while highly specific for Ikaros and Aiolos, this compound may have additional neosubstrates that contribute to its therapeutic profile. Further comprehensive proteomic analyses are required to fully map the off-target landscape of this compound in comparison to Lenalidomide and Pomalidomide.

Downstream Signaling and Therapeutic Implications

The degradation of Ikaros and Aiolos by this compound initiates a cascade of downstream signaling events with significant therapeutic implications. Ikaros and Aiolos are key repressors of gene expression in lymphoid cells. Their degradation leads to the de-repression of critical target genes, including those encoding for Interleukin-2 (IL-2) and interferon-stimulated genes (ISGs)[2][3].

The upregulation of IL-2 is a key driver of T-cell and Natural Killer (NK) cell activation and proliferation, leading to an enhanced anti-tumor immune response[3]. The induction of ISGs contributes to direct anti-proliferative and pro-apoptotic effects in malignant B-cells[2][3]. This compound has been shown to induce apoptosis in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of Diffuse Large B-Cell Lymphoma (DLBCL)[3].

Visualizing the Molecular Mechanisms

To illustrate the key molecular interactions and experimental workflows, the following diagrams are provided:

Mechanism of Action of Cereblon Modulators cluster_0 Cereblon E3 Ligase Complex cluster_1 CELMoD/IMiD cluster_3 Ubiquitination & Degradation cluster_4 Downstream Effects CRBN Cereblon (CRBN) DDB1 DDB1 Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos Recruits CUL4 CUL4 ROC1 ROC1 Ub Ubiquitin This compound This compound This compound->CRBN Binds Proteasome Proteasome Ikaros->Proteasome Degradation Aiolos->Proteasome Degradation Ub->Ikaros Ubiquitination Ub->Aiolos Ubiquitination T_Cell T-Cell Activation (IL-2 Upregulation) Proteasome->T_Cell Leads to Tumor_Cell Tumor Cell Apoptosis (ISG Upregulation) Proteasome->Tumor_Cell Leads to Experimental Workflow for Assessing Protein Degradation start Cancer Cell Culture treatment Treat with this compound, Lenalidomide, or Pomalidomide (Dose and Time Course) start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Ikaros, anti-Aiolos, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (Quantify Protein Levels) detection->analysis

References

Independent Verification of Avadomide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Avadomide (CC-122), a novel Cereblon E3 Ligase Modulating Drug (CELMoD), with its alternatives, primarily the immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide. The focus is on the independent verification of its mechanism of action, supported by experimental data and detailed protocols.

Core Mechanism of Action: Molecular Glues for Targeted Protein Degradation

This compound, lenalidomide, and pomalidomide share a core mechanism of action. They function as "molecular glues" by binding to the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3][4][5][6] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins.

For this class of drugs, the primary neosubstrates responsible for their anti-cancer and immunomodulatory effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5][7][8] The degradation of these factors leads to two major downstream consequences:

  • Direct Anti-Tumor Effects: In hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma (MM), the degradation of IKZF1 and IKZF3 leads to apoptosis and inhibition of cancer cell proliferation.[9]

  • Immunomodulatory Effects: The degradation of these transcriptional repressors in T cells leads to enhanced T-cell proliferation and increased production of Interleukin-2 (IL-2), a key cytokine for anti-tumor immunity.[7][8][10][11]

While the general mechanism is conserved, the potency and substrate degradation kinetics differ between these compounds, leading to distinct clinical activity profiles.

Quantitative Performance Comparison

The following tables summarize key quantitative metrics that differentiate this compound and its alternatives. Data is compiled from multiple studies; direct head-to-head comparisons in a single experimental setting are noted where available.

Table 1: Cereblon (CRBN) Binding Affinity

CompoundBinding Affinity (Kd / Ki)MethodSource
This compound Data Not Available in Direct Comparison--
Pomalidomide ~157 nM (Ki)Competitive Titration[6]
Lenalidomide ~178 nM (Ki)Competitive Titration[6]
Thalidomide ~250 nM (Ki)Competitive Titration[6]

Note: While a direct Kd value for this compound is not available in the literature for direct comparison, it is consistently characterized as a potent CRBN-targeting compound.[4] Pomalidomide and lenalidomide exhibit higher affinity for CRBN than the parent compound, thalidomide.[6]

Table 2: Neosubstrate Degradation Potency (IKZF1 & IKZF3)

CompoundPotency ComparisonSource
This compound More potent; induces more rapid and complete degradation of IKZF1/3 than lenalidomide.[1][9]
Pomalidomide More potent; induces more rapid and complete degradation of IKZF1/3 than lenalidomide.[1][3]
Lenalidomide Less potent compared to this compound and Pomalidomide.[1][3]

Note: The enhanced potency of this compound and pomalidomide in degrading IKZF1 and IKZF3 is hypothesized to underlie their distinct clinical activities and efficacy, particularly in contexts where lenalidomide is less active.[1]

Table 3: Comparison of Downstream Biological Activity

ParameterThis compoundPomalidomideLenalidomideSource
Anti-Proliferative Activity (DLBCL) Active in both ABC and GCB subtypes.Generally more potent than lenalidomide.Preferential activity in the ABC subtype.[9]
Immunomodulation (T-cell Activation) Potent inducer of IL-2 secretion.Potent inducer of IL-2 secretion. IC50 for Treg inhibition: ~1 µM.Inducer of IL-2 secretion. IC50 for Treg inhibition: ~10 µM.[10][12]

ABC: Activated B-Cell-like; GCB: Germinal Center B-Cell-like; Treg: Regulatory T-cell.

Visualization of Key Mechanisms and Workflows

Diagram 1: this compound's Core Signaling Pathway

Avadomide_MoA cluster_CRL4 CRL4-CRBN E3 Ligase CRBN CRBN IKZF1_3 IKZF1 / IKZF3 (Transcription Factors) CRBN->IKZF1_3 Recruits CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN Ub Ubiquitin (Ub) This compound This compound This compound->CRBN Binds Proteasome Proteasome IKZF1_3->Proteasome Degradation Ub->IKZF1_3 Ubiquitination Downstream Downstream Effects: - Anti-Tumor Activity - Immunomodulation (↑IL-2) Proteasome->Downstream Leads to

Caption: this compound binds CRBN, inducing recruitment and ubiquitination of IKZF1/3 for degradation.

Diagram 2: Experimental Workflow for Verifying IKZF1/3 Degradation

Western_Blot_Workflow cluster_prep Cell Culture & Treatment cluster_process Protein Analysis cluster_detect Detection start Culture Lymphoma / Myeloma Cells treat Treat with this compound (Dose-Response / Time-Course) start->treat lyse Cell Lysis (RIPA Buffer) treat->lyse quant Protein Quantification (BCA Assay) lyse->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk or BSA) transfer->block p_ab Incubate with Primary Ab (anti-IKZF1, anti-IKZF3, anti-Actin) block->p_ab s_ab Incubate with Secondary HRP-Ab p_ab->s_ab detect ECL Substrate & Imaging s_ab->detect end Quantify Band Density (Degradation vs Control) detect->end

Caption: Workflow for Western Blot analysis to quantify protein degradation post-Avadomide treatment.

Key Experimental Protocols

Below are summarized methodologies for essential experiments used to verify the mechanism of action for this compound and related compounds.

Co-Immunoprecipitation (Co-IP) to Confirm CRBN-Neosubstrate Binding

This assay verifies that this compound enhances the physical interaction between CRBN and its neosubstrates (IKZF1/IKZF3).

  • Cell Culture and Treatment: Culture MM.1S or other relevant hematological cancer cells. Treat cells with a specified concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for a designated time (e.g., 4-6 hours).

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western Blotting using primary antibodies against IKZF1 and IKZF3. An increase in the IKZF1/3 signal in the this compound-treated, CRBN-pulldown sample compared to the control indicates drug-dependent interaction.[2][3]

Western Blot for IKZF1/IKZF3 Degradation

This is the primary method to quantify the degradation of target proteins.

  • Cell Culture and Treatment: Plate cells (e.g., DLBCL or MM cell lines) and treat with a range of this compound concentrations (for DC50 determination) or a single concentration over time (for kinetic analysis).

  • Protein Extraction: Harvest cells at specified endpoints, wash with PBS, and lyse using RIPA buffer with protease inhibitors.

  • Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Electrophoresis and Transfer: Separate proteins by size via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-IKZF1, rabbit anti-IKZF3, and mouse anti-β-actin as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using software like ImageJ. Normalize IKZF1/3 band density to the loading control (β-actin) to determine the percentage of protein remaining relative to the vehicle-treated control.

IL-2 Secretion ELISA

This assay quantifies the immunomodulatory effect of this compound on T-cells.

  • Cell Isolation and Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Stimulation and Treatment: Plate PBMCs and stimulate T-cells using anti-CD3/CD28 antibodies or beads. Concurrently, treat the cells with a serial dilution of this compound, lenalidomide, or pomalidomide to determine the EC50 for IL-2 production.

  • Sample Collection: After a suitable incubation period (e.g., 48-72 hours), collect the cell culture supernatant by centrifugation to remove cells and debris.

  • ELISA Procedure: Use a commercial Human IL-2 ELISA kit and follow the manufacturer's protocol.[5][7][11][12]

    • Add standards and diluted supernatant samples to wells pre-coated with an IL-2 capture antibody. Incubate for ~2 hours.

    • Wash wells and add a biotin-conjugated detection antibody. Incubate for ~2 hours.

    • Wash wells and add streptavidin-HRP. Incubate for a specified time.

    • Wash wells and add a TMB substrate solution. A color change will develop.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of IL-2 in the experimental samples. Plot IL-2 concentration against drug concentration to determine the EC50 value.

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Health: Proper Disposal of Avadomide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Avadomide is a critical component of laboratory safety and environmental responsibility. This compound (also known as CC-122) is an immunomodulatory agent with antitumor activity, necessitating its classification and handling as a hazardous, cytotoxic substance.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks of exposure and ensure regulatory compliance.

All disposal procedures must be conducted in strict accordance with local, regional, and national regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol.[3][4]

Hazard and Safety Summary

This compound presents several health hazards, underscoring the need for cautious handling and disposal. The compound is harmful if swallowed, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Property[1]Hazard Classification & Precautionary Statements
GHS Hazard Statements H302: Harmful if swallowed. H360: May damage fertility or the unborn child. H372: Causes damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.
GHS Precautionary Statements P201: Obtain special instructions before use. P273: Avoid release to the environment. P281: Use personal protective equipment as required. P308+P313: IF exposed or concerned: Get medical advice/attention. P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves (double-gloving recommended), protective gown with solid front, and appropriate respiratory protection if aerosolization is possible.[1][5][6]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and all contaminated materials must be managed as cytotoxic (antineoplastic) hazardous waste.[7][8] Segregation at the point of generation is a critical first step.

Waste Segregation and Containment
  • Unused or Expired this compound (Bulk Waste):

    • Classification: This is considered "bulk" chemotherapy waste and must be treated as hazardous waste.[6]

    • Containment: Keep the compound in its original container if possible. If not, use a securely sealed, chemically compatible container. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."[9]

  • Contaminated Solid Waste (Trace Waste):

    • Classification: Items with trace contamination, such as personal protective equipment (gloves, gowns), absorbent pads, and disposable labware (e.g., pipette tips, tubes).[5]

    • Containment: Place these items immediately into a designated, puncture-proof container with a purple lid or a yellow and purple waste bag, as per institutional guidelines for cytotoxic waste.[8] The container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[10]

  • Contaminated Sharps:

    • Classification: Needles, syringes, scalpels, or any other sharp object contaminated with this compound.

    • Containment: Dispose of all sharps immediately in a designated, puncture-resistant sharps container with a purple lid, labeled for cytotoxic waste.[5][8]

  • Contaminated Liquid Waste:

    • Classification: Solutions containing this compound.

    • Containment: Collect liquid waste in a sealed, leak-proof, and compatible container. The container must be clearly labeled "Hazardous Waste," "Cytotoxic," and list all chemical constituents, including this compound.[9][11] Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[3]

Storage
  • Store all this compound waste containers in a designated, secure, and well-ventilated area, separated from general waste.[3]

  • The storage area should be clearly marked as a hazardous waste accumulation site.[3]

  • Ensure liquid waste containers are stored in secondary containment to prevent spills.[9]

Disposal
  • Contact Professionals: The final disposal of this compound waste must be handled by a licensed professional waste disposal service.[12]

  • Schedule Pickup: Arrange for pickup through your institution's EHS department. They will coordinate with certified waste transporters for removal to a permitted treatment and disposal facility.[5]

  • Method: The standard and recommended disposal method for cytotoxic waste is high-temperature incineration.[8][10][13]

  • Documentation: Retain all copies of hazardous waste manifests. This documentation tracks the waste from your facility to its final disposal location and is required for regulatory compliance.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste materials.

AvadomideDisposal cluster_generation Point of Generation cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment cluster_disposal Step 3: Storage & Disposal start This compound Used in Experiment waste_gen Waste Generated start->waste_gen bulk Bulk this compound waste_gen->bulk Segregate Immediately trace Contaminated PPE & Labware (Trace Waste) waste_gen->trace Segregate Immediately sharps Contaminated Sharps waste_gen->sharps Segregate Immediately liquid Liquid Solutions waste_gen->liquid Segregate Immediately bulk_cont Labelled Hazardous Waste Container bulk->bulk_cont trace_cont Purple-Lidded Bin or Yellow/Purple Bag trace->trace_cont sharps_cont Purple-Lidded Sharps Container sharps->sharps_cont liquid_cont Labelled, Leak-Proof Liquid Waste Container liquid->liquid_cont storage Store in Designated Secure Area bulk_cont->storage trace_cont->storage sharps_cont->storage liquid_cont->storage pickup Arrange EHS Pickup storage->pickup incineration High-Temperature Incineration by Licensed Vendor pickup->incineration

Caption: Logical workflow for the safe disposal of this compound.

References

Safe Handling of Avadomide: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance for the safe handling and disposal of Avadomide (also known as CC-122), a novel cereblon-modulating agent with potent immunomodulatory and antineoplastic activities.[1][2] Due to its cytotoxic and immunomodulatory properties, strict adherence to the following procedures is critical to minimize exposure and ensure the safety of all laboratory personnel. The primary adverse event of concern observed in clinical studies is neutropenia (a reduction in a type of white blood cell).[3][4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary barriers against exposure to this compound. Personnel must be trained in the correct procedures for donning and doffing PPE to prevent contamination.[1]

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested nitrile gloves (meeting ASTM D6978-05 standard).[5] Double gloving is required.Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound or in case of a spill.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs.[6]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.[5][6]Protects eyes from splashes and aerosols.
Respiratory Protection An N95 or higher-level respirator should be used when handling the powdered form of this compound or when there is a risk of aerosol generation.[6]Prevents inhalation of the compound.
Sleeve Covers Impermeable sleeve covers can provide additional protection and reduce gown contamination.[7]Enhances protection of the arms.
Operational Plan for Handling this compound

2.1. Preparation and Handling Area

  • All handling of powdered this compound and preparation of solutions must be conducted in a designated area, within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) that is externally vented.

  • The work surface of the BSC or CVE should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each use or in the event of a spill.[8]

2.2. Step-by-Step Handling Procedure

  • Preparation: Before starting, ensure all necessary materials (reagents, consumables, waste bags) are inside the BSC or CVE to minimize traffic in and out of the containment area.

  • Donning PPE: Follow the correct sequence for putting on PPE before entering the designated handling area. A detailed workflow is provided in the diagram below.

  • Weighing and Reconstituting:

    • Handle the powdered form of this compound with extreme care to avoid generating dust.

    • When reconstituting, slowly add the solvent to the vial containing the powder to minimize aerosolization.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic Hazard" warning symbol.

  • Transport: When transporting this compound solutions, use a sealed, secondary container that is leak-proof and shatter-resistant.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Table 2: this compound Waste Disposal Procedures

Waste TypeDisposal ContainerProcedure
Sharps Puncture-resistant, leak-proof sharps container with a "Cytotoxic" label.Needles, syringes, and other contaminated sharps must be placed directly into the designated sharps container without recapping.
Solid Waste Leak-proof, sealable plastic bags or containers clearly labeled as "Cytotoxic Waste."[9]Gloves, gowns, absorbent pads, and other contaminated disposable materials. These bags should be sealed before removal from the BSC or CVE.
Liquid Waste Designated, sealed, and labeled hazardous waste container.Unused solutions or contaminated liquids. Do not pour this compound waste down the drain.
Emergency Procedures

4.1. Spills

  • Small Spills (within a BSC/CVE):

    • Use a chemotherapy spill kit to absorb the spill.

    • Wipe the area with a suitable deactivating agent (if available and validated) followed by a cleaning agent.

    • Dispose of all cleanup materials as cytotoxic waste.

  • Large Spills (outside of a BSC/CVE):

    • Evacuate and secure the area to prevent entry.

    • Alert the appropriate safety personnel.

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

4.2. Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention after any exposure and report the incident to your supervisor and occupational health services.

Experimental Protocols and Visualizations

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the logical workflow for donning and doffing PPE when handling this compound. Adhering to the correct sequence is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Inner Gloves Don2 Gown Don1->Don2 Don3 Outer Gloves Don2->Don3 Don4 Sleeve Covers Don3->Don4 Don5 Respiratory Protection Don4->Don5 Don6 Eye Protection Don5->Don6 Doff1 Outer Gloves & Sleeve Covers Doff2 Gown Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Respiratory Protection Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Avadomide
Reactant of Route 2
Avadomide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。